molecular formula C13H13NO3 B510278 4-(Quinolin-8-yloxy)-butyric acid CAS No. 105338-15-6

4-(Quinolin-8-yloxy)-butyric acid

Cat. No.: B510278
CAS No.: 105338-15-6
M. Wt: 231.25g/mol
InChI Key: FEFCFHAKDHAQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-8-yloxy)-butyric acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Quinolin-8-yloxy)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Quinolin-8-yloxy)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-quinolin-8-yloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCFHAKDHAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Quinolin-8-yloxy)-butyric acid: Chemical Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. Their versatile scaffold allows for a broad range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Within this diverse family, 8-hydroxyquinoline and its derivatives are particularly noteworthy for their potent biological activities and low human toxicity.[3] This guide focuses on a specific derivative, 4-(Quinolin-8-yloxy)-butyric acid, providing a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and an exploration of its potential therapeutic significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel quinoline-based compounds.

Chemical Structure and Properties

4-(Quinolin-8-yloxy)-butyric acid, with the chemical formula C₁₃H₁₃NO₃, possesses a molecular weight of 231.24 g/mol .[4] The molecule's architecture is characterized by a quinoline ring system linked to a butyric acid moiety through an ether bond at the 8-position of the quinoline nucleus. This structural arrangement is pivotal to its chemical behavior and biological activity.

The ether linkage provides a degree of conformational flexibility, while the carboxylic acid group introduces a key functional handle for further chemical modifications and imparts acidic properties to the molecule. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its crystal packing.[4]

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₃H₁₃NO₃[4]
Molecular Weight231.24 g/mol [4]
Melting Point481 K (208 °C)[4]
AppearanceColorless block-like crystals[4]

The structure of 4-(Quinolin-8-yloxy)-butyric acid is depicted in the following diagram:

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Saponification A 8-Hydroxyquinoline D Reflux (6h) A->D B Ethyl 4-bromobutanoate B->D C Anhydrous K₂CO₃ Acetonitrile (Solvent) C->D E Ethyl 4-(quinolin-8-yloxy)butanoate D->E F Ethyl 4-(quinolin-8-yloxy)butanoate E->F H Reflux (24h) F->H G Sodium Hydroxide Water/Ethanol (Solvent) G->H I Acidification (HCl) H->I J 4-(Quinolin-8-yloxy)-butyric acid I->J

Caption: Two-stage synthesis workflow for 4-(Quinolin-8-yloxy)-butyric acid.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated crystallographic study and provides a reliable method for the synthesis of the title compound. [4] Materials and Reagents:

  • 8-Hydroxyquinoline

  • Ethyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Sodium Hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Hydrochloric Acid (HCl, dilute)

  • Acetone

  • Deionized Water

Stage 1: Synthesis of Ethyl 4-(quinolin-8-yloxy)butanoate (Williamson Ether Synthesis)

  • To a solution of 8-hydroxyquinoline (0.01 mol) in 50 mL of acetonitrile, add anhydrous potassium carbonate (0.02 mol) and ethyl 4-bromobutanoate (0.01 mol).

  • The resulting mixture is refluxed for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is then concentrated under reduced pressure to yield the crude ethyl 4-(quinolin-8-yloxy)butanoate.

Stage 2: Synthesis of 4-(Quinolin-8-yloxy)-butyric acid (Saponification)

  • The crude residue from Stage 1 is dissolved in a mixture of water and ethanol (1:2 v/v).

  • Sodium hydroxide (0.02 mol) is added to the solution.

  • The reaction mixture is refluxed for 24 hours to ensure complete hydrolysis of the ester.

  • After cooling, the solution is acidified with dilute hydrochloric acid. This will cause the crude product to precipitate out of the solution.

  • The precipitate is collected by filtration.

  • For purification, the crude product is recrystallized from a mixture of acetone and ethanol (2:1 v/v) to afford colorless crystals of 4-(Quinolin-8-yloxy)-butyric acid.

Mechanistic Insights: The Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, a classic and dependable method for forming ethers. [5][6]This reaction proceeds via an SN2 mechanism. [7] Mechanism Breakdown:

  • Deprotonation: In the presence of a base (anhydrous potassium carbonate), the hydroxyl group of 8-hydroxyquinoline is deprotonated to form a more nucleophilic quinolin-8-olate anion.

  • Nucleophilic Attack: The quinolin-8-olate anion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 4-bromobutanoate that is bonded to the bromine atom.

  • Displacement: This nucleophilic attack results in the displacement of the bromide ion (a good leaving group), forming the ether linkage and yielding ethyl 4-(quinolin-8-yloxy)butanoate.

G cluster_0 Deprotonation of 8-Hydroxyquinoline cluster_1 SN2 Attack on Ethyl 4-bromobutanoate 8-Hydroxyquinoline 8-Hydroxyquinoline Quinolin-8-olate Quinolin-8-olate 8-Hydroxyquinoline->Quinolin-8-olate K₂CO₃ Transition State Transition State Quinolin-8-olate->Transition State Ethyl 4-(quinolin-8-yloxy)butanoate Ethyl 4-(quinolin-8-yloxy)butanoate Transition State->Ethyl 4-(quinolin-8-yloxy)butanoate + Br⁻ Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Transition State

Caption: Mechanism of the Williamson ether synthesis step.

Alternative Synthetic Approaches

While the Williamson ether synthesis followed by saponification is a highly effective route, other strategies can be envisioned for the synthesis of 4-(Quinolin-8-yloxy)-butyric acid and its analogues. For instance, a related compound, 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid, has been synthesized by the reaction of 8-oxyquinoline with maleic anhydride in the presence of a sulfuric acid catalyst. [8][9]This suggests that other dicarboxylic anhydrides could potentially be used to generate different derivatives.

Biological Significance and Potential Applications

Derivatives of 8-quinolinyloxyacetic acid are known to possess a broad spectrum of biological activities. [4]The quinoline nucleus is a common feature in many pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. [10][11][12] The synthesized 4-(Quinolin-8-yloxy)-butyric acid and its analogues are promising candidates for further biological evaluation. The presence of the 8-hydroxyquinoline scaffold suggests potential antimicrobial and antifungal activity. [8][9]Furthermore, 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases due to their metal-chelating properties. [13][14]The butyric acid side chain may also influence the compound's pharmacokinetic properties and could potentially be a target for enzymatic activity within a biological system.

The antimicrobial effect of many quinoline derivatives is attributed to their ability to inhibit microbial DNA synthesis. [8]Additionally, they can interfere with intracellular enzymes and alter the permeability of cell membranes in microorganisms. [8]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and potential applications of 4-(Quinolin-8-yloxy)-butyric acid. The presented synthetic protocol, centered around the Williamson ether synthesis, offers a reliable and efficient method for obtaining this compound. The rich pharmacology of the quinoline scaffold suggests that 4-(Quinolin-8-yloxy)-butyric acid is a promising candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. The information and protocols detailed herein are intended to serve as a valuable resource for scientists and researchers working to develop novel therapeutic agents.

References

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Merkulov, V. V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57.
  • El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6529.
  • Merkulov, V. V., et al. (2022). Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.
  • Zheng, Z. B., et al. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4611–o4612.
  • Mishra, P., et al. (2016). Quinoline derivative and their pharmacological & medicinal potential.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • ChemInform. (2013).
  • PubChem. (n.d.). 4-(3-Methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yloxy)-butyric acid. PubChem.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17886-17906.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.
  • Verma, A., et al. (2012).
  • PubMed. (1995).
  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215.
  • Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. Dovepress.
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.
  • Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Molbase. (2022). 4-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-4-OXO-BUTYRIC ACID | 349644-03-7. Molbase.
  • Sigma-Aldrich. (n.d.). 4-Quinolinecarboxylic acid 97 486-74-8. Sigma-Aldrich.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S.
  • LookChem. (n.d.). Cas 85163-72-0,4-(2-Oxo-1,2-dihydro-quinolin-3-yloxy)-butyric acid methyl ester. LookChem.
  • PMC. (2012).

Sources

4-(Quinolin-8-yloxy)-butyric acid: A Bifunctional Approach to Antimicrobial Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and therapeutic strategies. Quinoline derivatives have long been a cornerstone of antimicrobial research, valued for their broad-spectrum activity and diverse mechanisms of action.[1][2] This guide introduces 4-(Quinolin-8-yloxy)-butyric acid , a hybrid molecule that strategically combines the established quinoline-8-yloxy pharmacophore with butyric acid, an endogenous short-chain fatty acid known for its own antimicrobial and gut health-promoting properties.[3][4] While direct antimicrobial studies on this specific conjugate are nascent, this document synthesizes the foundational chemistry, proposes a dual-action mechanistic hypothesis, and provides detailed, field-proven protocols for its comprehensive evaluation. We present the synthesis, physicochemical properties, and a robust experimental framework for determining the compound's antimicrobial spectrum, empowering research teams to unlock its therapeutic potential.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are responsible for a wide array of pharmacological activities, including antimalarial, anticancer, and potent antibacterial and antifungal effects.[1][2] The well-known fluoroquinolone antibiotics, for example, function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[5] More recent discoveries have shown that certain quinoline derivatives can also target other critical cellular processes, such as mycobacterial ATP synthase, as exemplified by the anti-tuberculosis drug bedaquiline.[6]

The rationale for designing 4-(Quinolin-8-yloxy)-butyric acid stems from the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a single molecule with the potential for an enhanced or synergistic biological effect. In this case, the quinolin-8-yloxy moiety acts as the primary antimicrobial anchor, while the butyric acid tail is not merely a linker but a secondary bioactive component. Butyric acid is known to exert antimicrobial effects by disrupting the bacterial cell membrane and reducing intracellular pH, a mechanism distinct from traditional quinolones.[3] This bifunctional design could offer a multi-pronged attack on microbial cells, potentially broadening the spectrum of activity and reducing the likelihood of resistance development.

Synthesis and Physicochemical Characterization

The synthesis of 4-(Quinolin-8-yloxy)-butyric acid (reported in the literature as 4-(quinolin-8-yloxy)butanoic acid) is a straightforward two-step process starting from 8-hydroxyquinoline.[7]

Synthesis Protocol
  • Step 1: Etherification: To a solution of 8-hydroxyquinoline (0.01 mol) in 50 mL of acetonitrile, add anhydrous potassium carbonate (0.02 mol) and ethyl 4-bromobutanoate (0.01 mol).[7]

  • Reflux the solution for 6 hours. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 8-hydroxyquinoline, facilitating nucleophilic attack on the ethyl 4-bromobutanoate to form the ether linkage.

  • Filter the cooled solution to remove inorganic salts.

  • Evaporate the filtrate under reduced pressure to yield the crude ethyl ester intermediate.

  • Step 2: Saponification: Dissolve the crude residue in a 1:2 (v/v) mixture of water and ethanol.[7]

  • Add sodium hydroxide (0.02 mol) and reflux the solution for 24 hours to hydrolyze the ethyl ester to the corresponding carboxylic acid.[7]

  • After cooling, acidify the solution with dilute HCl. The target compound, 4-(Quinolin-8-yloxy)-butyric acid, will precipitate out of solution.

  • Filter the crude product and recrystallize from an acetone/ethanol mixture to obtain purified crystals.[7]

Physicochemical Properties

The known physical and structural properties of the compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[7]
Molecular Weight 231.24 g/mol [7]
Appearance Colorless block crystals[7]
Melting Point 481 K (208 °C)[7]
Crystal System Monoclinic[7]
Space Group P2₁/n[7]

Hypothesized Dual-Action Antimicrobial Mechanism

We propose that 4-(Quinolin-8-yloxy)-butyric acid leverages the distinct functionalities of its two core components to exert a potent antimicrobial effect. This dual-action model suggests two potential, non-mutually exclusive pathways for microbial inhibition.

  • Quinoline-Mediated Inhibition: The quinoline core is expected to function similarly to other quinoline-based antimicrobials. It may act as a chelating agent for essential metal ions or, more directly, inhibit key intracellular enzymes. Prime targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, or ATP synthase, which would disrupt cellular energy production.[5][6]

  • Butyric Acid-Mediated Disruption: The non-dissociated (protonated) form of the butyric acid tail is lipophilic and can passively diffuse across the bacterial cell membrane.[3] Once inside the more neutral cytoplasm, it releases a proton, leading to a decrease in intracellular pH. This acidification can denature essential enzymes and disrupt metabolic functions. The accumulation of the charged butyrate anion within the cell also causes osmotic stress and further interrupts cellular processes.[3][4]

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Rep DNA Replication Blocked DNA_Gyrase->DNA_Rep ATP_Synthase ATP Synthase ATP_Prod ATP Production Halted ATP_Synthase->ATP_Prod Cytoplasm Cytoplasm (Neutral pH) pH_Drop Intracellular pH Drop Metabolism Metabolic Disruption pH_Drop->Metabolism Compound 4-(Quinolin-8-yloxy)-butyric acid Compound->DNA_Gyrase Quinoline Moiety Inhibits Compound->ATP_Synthase Membrane Cell Membrane Compound->Membrane Butyric Acid Moiety Diffuses Across Membrane->pH_Drop Releases H+

Hypothesized dual-action antimicrobial mechanism.

Experimental Protocols for Determining Antimicrobial Spectrum

To empirically determine the antimicrobial activity and spectrum of 4-(Quinolin-8-yloxy)-butyric acid, standardized broth microdilution methods are recommended. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Overall Experimental Workflow

The process begins with preparing the test compound and microbial inocula, followed by performing the susceptibility assays and concluding with data analysis.

G A Compound Preparation (Stock Solution & Serial Dilutions) D MIC Assay Setup (Inoculate 96-well plates containing compound dilutions) A->D B Microbial Culture (Isolate colonies, grow to log phase) C Inoculum Standardization (Adjust to 0.5 McFarland standard) B->C C->D E Incubation (e.g., 37°C for 18-24 hours) D->E F MIC Determination (Visual inspection for lowest concentration with no growth) E->F G MBC Assay Setup (Plate aliquots from clear wells onto agar) F->G H Re-incubation (37°C for 24 hours) G->H I MBC Determination (Lowest concentration with ≥99.9% kill) H->I

Workflow for MIC and MBC determination.
Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Compound Preparation: Prepare a 1 mg/mL stock solution of 4-(Quinolin-8-yloxy)-butyric acid in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it can be inhibitory to some microbes.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the stock solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24h). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each test well is now 100 µL.

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration where ≤ 5 colonies grow).

Anticipated Antimicrobial Spectrum and Data Interpretation

Based on the broad activity of quinoline derivatives and related compounds, it is hypothesized that 4-(Quinolin-8-yloxy)-butyric acid will exhibit activity against a range of both Gram-positive and Gram-negative bacteria.[1] Some quinoline derivatives have also shown antifungal activity.[8] A representative panel of organisms for initial screening is suggested below. Experimental data should be recorded to populate a comprehensive activity profile.

Template for Antimicrobial Spectrum Data
OrganismStrain (e.g., ATCC)Gram Type / ClassMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 25923Gram-positive
Enterococcus faecalisATCC 29212Gram-positive
Escherichia coliATCC 25922Gram-negative
Pseudomonas aeruginosaATCC 27853Gram-negative
Candida albicansATCC 90028Fungi (Yeast)
Aspergillus brasiliensisATCC 16404Fungi (Mold)

Interpretation of MBC/MIC Ratio:

  • ≤ 4: The compound is considered bactericidal .

  • > 4: The compound is considered bacteriostatic .

Future Directions and Therapeutic Potential

Following the initial determination of the MIC/MBC spectrum, several critical steps are necessary to advance the development of 4-(Quinolin-8-yloxy)-butyric acid:

  • Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines (e.g., VERO, HepG2) to determine its selectivity index (SI). A high SI is crucial for a viable therapeutic candidate.

  • Mechanism of Action Studies: Conduct specific assays (e.g., DNA gyrase inhibition assay, membrane potential assays) to confirm the hypothesized dual-action mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the length of the carboxylic acid chain, substituting the quinoline ring, or altering the ether linkage to optimize potency and reduce toxicity.

  • In Vivo Efficacy Studies: If the compound demonstrates high potency and low cytotoxicity, advance to animal models of infection to assess its efficacy, pharmacokinetics, and safety profile in a biological system.

The unique bifunctional design of 4-(Quinolin-8-yloxy)-butyric acid presents a promising and logical approach in the ongoing search for next-generation antimicrobial agents.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • Eurasian Chemico-Technological Journal. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. [Link]

  • PubMed Central (PMC). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • PubMed Central (PMC). (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. [Link]

  • ACS Publications. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

  • Nature. Butyric, lactic, and propionic acids with their salts as natural growth promoters in broilers. [Link]

  • Eurasian Chemico-Technological Journal. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. [Link]

  • ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]

  • SciELO. Meta-Analysis of Butyric Acid: a Performance-Enhancing Additive to Replace Antibiotics for Broiler Chickens. [Link]

  • Advanced Journal of Chemistry, Section A. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • National Institutes of Health (NIH). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. (2006). 4-(Quinolin-8-yloxy)butanoic acid. [Link]

  • Exposome-Explorer. Butyric acid (4:0) (Compound). [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • SciSpace. Butyric Acid as an Antibiotic Substitute for Broiler Chicken–A Review. [Link]

  • Wikipedia. Butyric acid. [Link]

  • IDOSI Publications. Comparitive Effect of Butyric Acid, Probiotic and Garlic on Performance and Serum Composition of Broiler Chickens. [Link]

  • MDPI. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 4-hydroxy- (CAS 591-81-1). [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-(Quinolin-8-yloxy)-butyric Acid: Elucidating Molecular Structure for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Quinolin-8-yloxy)-butyric acid, with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.24 g/mol , belongs to a class of compounds recognized for their potential biological activities.[1] The accurate characterization of this molecule is paramount for its potential applications. This guide will walk through the essential spectroscopic techniques used to confirm its structure, providing both the theoretical underpinnings and practical insights into data acquisition and interpretation.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and the environment of each atom.

Figure 1: 2D structure of 4-(Quinolin-8-yloxy)-butyric acid.

Synthesis of 4-(Quinolin-8-yloxy)-butyric Acid

A common synthetic route to obtain 4-(Quinolin-8-yloxy)-butyric acid is through a two-step process.[1] Understanding the synthesis is crucial as it provides context for potential impurities and side products that might be observed in the analytical data.

Experimental Protocol:
  • Step 1: Ether Formation. To a solution of 8-hydroxyquinoline in acetonitrile, anhydrous potassium carbonate and ethyl 4-bromobutanoate are added. The mixture is refluxed for 6 hours. The inorganic salts are then filtered off, and the solvent is evaporated under reduced pressure.

  • Step 2: Saponification. The resulting crude ester is dissolved in a mixture of water and ethanol, followed by the addition of sodium hydroxide. This solution is refluxed for 24 hours to ensure complete hydrolysis of the ester.

  • Step 3: Acidification and Purification. The reaction mixture is then acidified with dilute hydrochloric acid, leading to the precipitation of the crude product. The precipitate is filtered and recrystallized from a mixture of acetone and ethanol to yield pure 4-(Quinolin-8-yloxy)-butyric acid.[1]

G cluster_synthesis Synthetic Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline Intermediate Ester Intermediate Ester 8-Hydroxyquinoline->Intermediate Ester K2CO3, Acetonitrile, Reflux Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Intermediate Ester Final Product 4-(Quinolin-8-yloxy)-butyric acid Intermediate Ester->Final Product 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthetic workflow for 4-(Quinolin-8-yloxy)-butyric acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for determining the number of different types of protons and their connectivity in a molecule.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound involves dissolving approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, in this case, deuterochloroform (CDCl₃). The solution is then transferred to an NMR tube. The spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is usually used as an internal standard (δ = 0.00 ppm).

¹H NMR Data:

The experimental ¹H NMR data for 4-(Quinolin-8-yloxy)-butyric acid, recorded in CDCl₃, is summarized below.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.12singlet1H-COOH
9.18doublet (J = 4 Hz)1HQuinoline H
8.23doublet (J = 8 Hz)1HQuinoline H
7.55doublet (J = 8 Hz)1HQuinoline H
7.52doublet (J = 7 Hz)1HQuinoline H
7.48doublet (J = 5 Hz)1HQuinoline H
7.02doublet (J = 5 Hz)1HQuinoline H
4.25triplet2H-O-CH₂-
2.85triplet2H-CH₂-COOH
2.46multiplet2H-CH₂-CH₂-CH₂-
Interpretation of the ¹H NMR Spectrum:
  • Carboxylic Acid Proton: The singlet at a significantly downfield chemical shift of 12.12 ppm is characteristic of a carboxylic acid proton, which is highly deshielded.[1]

  • Quinoline Protons: The signals in the aromatic region (7.02-9.18 ppm) correspond to the six protons of the quinoline ring system. The distinct doublets and their coupling constants are indicative of the substitution pattern on the quinoline ring.

  • Butyric Acid Chain Protons: The triplet at 4.25 ppm is assigned to the two protons of the methylene group directly attached to the oxygen atom (-O-CH₂-), as they are deshielded by the electronegative oxygen. The triplet at 2.85 ppm corresponds to the methylene group adjacent to the carbonyl group (-CH₂-COOH). The multiplet at 2.46 ppm is attributed to the central methylene group of the butyric acid chain (-CH₂-CH₂-CH₂-). The integration values of 2H for each of these signals confirm the presence of the butyric acid moiety.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:
Predicted Chemical Shift (δ, ppm)Assignment
~178-COOH
~155C-O (Quinoline)
~149Quinoline C
~140Quinoline C
~136Quinoline C
~129Quinoline C
~126Quinoline C
~121Quinoline C
~118Quinoline C
~108Quinoline C
~68-O-CH₂-
~31-CH₂-COOH
~25-CH₂-CH₂-CH₂-
Interpretation of the Predicted ¹³C NMR Spectrum:
  • Carbonyl Carbon: The signal predicted at approximately 178 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Quinoline Carbons: The nine signals in the range of ~108-155 ppm are assigned to the carbon atoms of the quinoline ring. The carbon attached to the ether oxygen is expected to be the most downfield among the aromatic carbons.

  • Butyric Acid Chain Carbons: The signal at ~68 ppm is attributed to the carbon of the methylene group attached to the ether oxygen (-O-CH₂-). The signals at ~31 ppm and ~25 ppm correspond to the other two methylene carbons of the butyric acid chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol for FT-IR:

For a solid sample like 4-(Quinolin-8-yloxy)-butyric acid, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

IR Data:

The key experimental IR absorption bands for 4-(Quinolin-8-yloxy)-butyric acid are listed below.[1]

Wavenumber (cm⁻¹)Functional Group
2929C-H stretch (aliphatic)
2361O-H stretch (carboxylic acid, broad)
1726C=O stretch (carboxylic acid)
1511C=C and C=N stretch (aromatic ring)
Interpretation of the IR Spectrum:
  • O-H Stretch: The broad absorption band observed around 2361 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1]

  • C=O Stretch: The strong, sharp peak at 1726 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a carboxylic acid.[1]

  • C-H Stretch: The peak at 2929 cm⁻¹ corresponds to the C-H stretching vibrations of the aliphatic methylene groups in the butyric acid chain.[1]

  • Aromatic Stretches: The absorption at 1511 cm⁻¹ is indicative of the C=C and C=N stretching vibrations within the quinoline aromatic ring system.[1]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation:

The predicted electron ionization (EI) mass spectrum of 4-(Quinolin-8-yloxy)-butyric acid would be expected to show a molecular ion peak ([M]⁺) at m/z = 231. The fragmentation pattern would likely involve characteristic losses from both the quinoline and the butyric acid moieties.

G M [M]⁺ m/z = 231 F1 [M - COOH]⁺ m/z = 186 M->F1 - COOH F2 [Quinolin-8-yloxy]⁺ m/z = 158 M->F2 - C₄H₆O₂ F4 [C₄H₇O₂]⁺ m/z = 87 M->F4 - C₉H₆N F3 [Quinoline]⁺ m/z = 129 F2->F3 - CHO

Caption: Predicted major fragmentation pathways for 4-(Quinolin-8-yloxy)-butyric acid.

Interpretation of the Predicted Mass Spectrum:
  • Molecular Ion Peak: The molecular ion peak at m/z = 231 would confirm the molecular weight of the compound.

  • Loss of Carboxyl Group: A fragment ion at m/z = 186 could arise from the loss of the carboxylic acid group (-COOH, 45 Da).

  • Formation of Quinolin-8-yloxy Cation: Cleavage of the butyric acid chain could lead to the formation of a stable quinolin-8-yloxy cation at m/z = 158.

  • Formation of Quinoline Cation: Further fragmentation of the quinolin-8-yloxy cation could result in the loss of a CHO radical, leading to the quinoline radical cation at m/z = 129.

  • Butyric Acid Fragment: A peak at m/z = 87 could correspond to the butanoic acid radical cation fragment.

Conclusion

The collective evidence from ¹H NMR, IR, and predicted ¹³C NMR and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of 4-(Quinolin-8-yloxy)-butyric acid. The experimental ¹H NMR and IR data are in excellent agreement with the proposed structure, while the predicted ¹³C NMR and MS data offer further corroboration. This comprehensive spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds, ensuring a high degree of confidence in their molecular identity.

References

  • Zheng, Z.-B., Li, J.-K., Wu, R.-T., & Sun, Y.-F. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4611–o4612. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-(Quinolin-8-yloxy)-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 4-(Quinolin-8-yloxy)-butyric acid. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. 4-(Quinolin-8-yloxy)-butyric acid serves as a valuable building block for creating more complex molecules in drug discovery programs. This protocol details a robust, two-step synthetic route commencing from 8-hydroxyquinoline. The methodology involves an initial Williamson ether synthesis to form an ester intermediate, followed by saponification to yield the final carboxylic acid. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.

Introduction

The 8-hydroxyquinoline (8-HQ) nucleus is a cornerstone in the development of pharmacologically active agents. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and neuroprotective effects[1][4][5]. The potent bioactivity is often attributed to the chelating ability of the 8-hydroxyquinoline scaffold, which can interact with essential metal ions in biological systems[4][5].

The target molecule, 4-(Quinolin-8-yloxy)-butyric acid, incorporates this active quinoline moiety linked to a butyric acid side chain. This side chain provides a carboxylic acid handle, which is crucial for further functionalization, such as amide bond formation, or for improving the pharmacokinetic profile of a potential drug candidate. The synthesis strategy outlined herein is efficient and employs common laboratory reagents and techniques, making it accessible for standard organic synthesis laboratories.

Overall Synthesis Pathway

The synthesis of 4-(Quinolin-8-yloxy)-butyric acid is achieved through a two-step process. The first step is a Williamson ether synthesis, where the phenoxide of 8-hydroxyquinoline acts as a nucleophile, attacking an electrophilic alkyl halide, ethyl 4-bromobutanoate. This reaction forms the intermediate ester, Ethyl 4-(quinolin-8-yloxy)butanoate. The second step is the base-catalyzed hydrolysis (saponification) of this ester to yield the final product, 4-(Quinolin-8-yloxy)-butyric acid, after acidic workup.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 8-Hydroxyquinoline C Ethyl 4-(quinolin-8-yloxy)butanoate A->C K2CO3, Acetonitrile, Reflux B Ethyl 4-bromobutanoate B->C D Ethyl 4-(quinolin-8-yloxy)butanoate E 4-(Quinolin-8-yloxy)-butyric acid D->E 1. NaOH, EtOH/H2O, Reflux 2. Dilute HCl

Caption: Overall two-step reaction scheme.

Materials and Reagents

ReagentCAS No.Mol. WeightRole
8-Hydroxyquinoline148-24-3145.16 g/mol Starting Material
Ethyl 4-bromobutanoate2969-81-5195.05 g/mol Alkylating Agent
Potassium Carbonate (Anhydrous)584-08-7138.21 g/mol Base
Acetonitrile (CH3CN)75-05-841.05 g/mol Solvent
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Hydrolysis Reagent
Ethanol (EtOH)64-17-546.07 g/mol Solvent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Acidification
Acetone67-64-158.08 g/mol Recrystallization Solvent

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 4-(quinolin-8-yloxy)butanoate (Intermediate)

Rationale: This step utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers[6]. Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, creating the nucleophilic quinolin-8-olate. Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction, facilitating the dissolution of reactants without interfering with the nucleophile.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-hydroxyquinoline (1.45 g, 0.01 mol).

  • Add 50 mL of acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.76 g, 0.02 mol). The use of a two-fold excess of base ensures complete deprotonation of the phenol.

  • To the stirring suspension, add ethyl 4-bromobutanoate (1.95 g, 0.01 mol) dropwise.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • After 6 hours, cool the mixture to room temperature.

  • Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester as a residue. This crude product is typically used directly in the next step without further purification.

Part 2: Synthesis of 4-(Quinolin-8-yloxy)-butyric acid (Final Product)

Rationale: The second step is a saponification, the hydrolysis of an ester under basic conditions[7]. Sodium hydroxide in an ethanol/water mixture provides the hydroxide nucleophile and ensures solubility for both the ester and the resulting carboxylate salt. The reaction is driven to completion by heating under reflux. Subsequent acidification is critical to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate from the aqueous solution.

Procedure:

  • Transfer the crude residue of Ethyl 4-(quinolin-8-yloxy)butanoate into a 250 mL round-bottom flask.

  • Dissolve the residue in a mixture of water and ethanol (1:2 v/v, e.g., 50 mL H₂O and 100 mL EtOH).

  • Add sodium hydroxide (0.80 g, 0.02 mol) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours to ensure complete hydrolysis of the ester.

  • After cooling to room temperature, acidify the solution by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) while stirring, until the pH is approximately 2-3. A precipitate will form.

  • Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

  • For purification, recrystallize the crude product from a mixture of acetone and ethanol (2:1 v/v).

  • Dry the resulting crystals under vacuum to yield pure 4-(Quinolin-8-yloxy)-butyric acid.

Experimental Workflow Diagram

G cluster_step1 Part 1: Ether Synthesis cluster_step2 Part 2: Hydrolysis & Purification A Dissolve 8-HQ in Acetonitrile B Add K2CO3 and Ethyl 4-bromobutanoate A->B C Reflux for 6 hours B->C D Cool and Filter Salts C->D E Evaporate Solvent D->E F Dissolve Crude Ester in EtOH/H2O E->F Crude Intermediate G Add NaOH F->G H Reflux for 24 hours G->H I Cool and Acidify with HCl H->I J Filter Precipitate I->J K Recrystallize from Acetone/EtOH J->K L Dry Final Product K->L

Caption: Step-by-step experimental workflow.

Characterization Data

The identity and purity of the synthesized 4-(Quinolin-8-yloxy)-butyric acid can be confirmed by various analytical techniques. The following data are based on published literature values[8].

  • Appearance: Colorless block crystals.

  • Molecular Formula: C₁₃H₁₃NO₃

  • Molecular Weight: 231.24 g/mol

  • Melting Point: 481 K (208 °C)[8].

  • Elemental Analysis:

    • Calculated: C, 67.52%; H, 5.67%; N, 6.05%[8].

    • Found: C, 67.50%; H, 5.68%; N, 6.07%[8].

  • ¹H NMR (CDCl₃, δ, p.p.m.): 12.12 (s, 1H, COOH), 9.18 (d, 1H, J=4 Hz), 8.23 (d, 1H, J=8 Hz), 7.55 (d, 1H, J=8 Hz), 7.52 (d, 1H, J=7 Hz), 7.48 (d, 1H, J=5 Hz), 7.02 (d, 1H, J=5 Hz), 4.25 (t, 2H, O-CH₂), 2.85 (t, 2H, CH₂-COOH), 2.46 (m, 2H, -CH₂-)[8].

  • Infrared (KBr, ν cm⁻¹): 2929 (C-H stretch), 2361 (broad O-H stretch), 1726 (C=O stretch), 1511 (aromatic C=C stretch)[8].

Conclusion

The two-step synthesis protocol described provides a reliable and efficient method for preparing 4-(Quinolin-8-yloxy)-butyric acid with good purity. The causality of each step, from the base-mediated nucleophile generation in the Williamson ether synthesis to the base-catalyzed hydrolysis in the saponification step, is well-understood and leverages fundamental principles of organic chemistry. This application note serves as a self-validating guide for researchers, enabling the consistent production of this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]

  • Farghaly, T. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 1-36. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. Available at: [Link]

  • Zheng, Z. B., et al. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 10), o4611–o4612. Available at: [Link]

  • Roy, U., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry, 13(11), 1315-1339. Available at: [Link]

  • Gupta, H., et al. (2010). Biological activities of quinoline derivatives. Der Pharma Chemica, 2(2), 1-15. Available at: [Link]

  • Singh, R., et al. (2014). A Review on Biological Activities of Quinoline Derivatives. Research & Reviews: Journal of Chemistry, 3(2). Available at: [Link]

  • Bhattacharyya, K., et al. (2009). Kinetic Studies on Saponification of Ethyl Acetate Using an Innovative Conductivity-Monitoring Instrument with a Pulsating Sensor. International Journal of Chemical Kinetics, 41(8), 510-516. Available at: [Link]

  • Zia, R., et al. (2011). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Journal of Saudi Chemical Society, 15(3), 279-282. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

Sources

In Vitro Profiling of 4-(Quinolin-8-yloxy)-butyric acid: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rationale for Investigation

4-(Quinolin-8-yloxy)-butyric acid is a synthetic molecule featuring a quinoline heterocyclic system linked to a butyric acid aliphatic chain via an ether bond. The rational design of in vitro experimental procedures for a novel chemical entity necessitates a foundational understanding of its structural motifs and their potential implications for biological activity. The quinoline core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological functions. The butyric acid moiety is a short-chain fatty acid (SCFA) and a known endogenous signaling molecule, most notably recognized for its role as a histone deacetylase (HDAC) inhibitor.

This dual-feature structure suggests at least two plausible, and not mutually exclusive, primary mechanisms of action that warrant in vitro investigation:

  • Modulation of Cellular Metabolism: The structural similarity to fatty acids and other metabolic modulators suggests a potential role in regulating cellular energy pathways, such as fatty acid oxidation (FAO). A key regulatory enzyme in this pathway is Carnitine Palmitoyltransferase 1 (CPT1), which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

  • Epigenetic Regulation: The presence of the butyric acid side chain provides a strong rationale for investigating the compound's potential to inhibit HDAC enzymes. HDACs are critical regulators of gene expression through the deacetylation of histone proteins, and their inhibition can lead to profound changes in cellular function, including cell cycle arrest and apoptosis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a preliminary in vitro characterization of 4-(Quinolin-8-yloxy)-butyric acid. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility. We will first outline foundational assays to determine the compound's effect on cell viability and proliferation, followed by detailed protocols for investigating its potential as a modulator of fatty acid oxidation and an inhibitor of HDAC activity.

Foundational In Vitro Assays: Assessing Cytotoxicity and Proliferation

Prior to investigating specific mechanisms of action, it is crucial to establish the compound's general effects on cell health and growth. These foundational assays provide a therapeutic window for subsequent, more targeted experiments and are essential for interpreting any observed bioactivity.

Table 1: Recommended Concentration Ranges for Initial Screening
Assay TypeInitial Concentration Range (µM)Rationale
Cytotoxicity (MTT/LDH)0.1 - 100To determine the concentration at which the compound induces cell death and establish the TC50 (toxic concentration 50%).
Cell Proliferation (BrdU)0.01 - 50To assess the compound's cytostatic effects at non-toxic concentrations and determine the GI50 (growth inhibition 50%).
FAO & HDAC Assays0.01 - 50 (or below TC50)To investigate specific mechanisms at concentrations that do not induce widespread, non-specific cell death.

Protocol 1: Assessment of Cell Viability via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Principle of Causality: A decrease in the rate of formazan production is directly proportional to a reduction in the number of viable, metabolically active cells. This allows for the quantitative determination of the compound's cytotoxic effects.

Step-by-Step Methodology:
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of 4-(Quinolin-8-yloxy)-butyric acid in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[3][4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the TC50 value.

Protocol 2: Evaluation of Fatty Acid Oxidation (FAO) Inhibition

To investigate the compound's effect on cellular metabolism, we propose two complementary methods: a radiolabeled substrate assay and a real-time analysis of oxygen consumption.

Radiolabeled [¹⁴C]-Palmitate Oxidation Assay

This assay directly measures the catabolism of fatty acids by quantifying the production of radiolabeled acid-soluble metabolites from [¹⁴C]-palmitic acid.[5]

Principle of Causality: A reduction in the amount of radiolabeled acid-soluble products in compound-treated cells compared to controls indicates a direct inhibition of the fatty acid oxidation pathway.

  • Cell Preparation: Culture cells to near confluence in T-75 flasks. On the day of the assay, harvest the cells and prepare a suspension.

  • Reaction Mixture Preparation: For each reaction (in triplicate), prepare a mixture containing 750,000 cells, 1.35 mg/mL BSA, 100 µM unlabeled palmitic acid, and 0.4 µCi [1-¹⁴C]palmitic acid in a final volume of 2 mL.[5]

  • Compound Addition: Add 4-(Quinolin-8-yloxy)-butyric acid at the desired concentrations to the cell suspension. Include a known FAO inhibitor (e.g., Etomoxir) as a positive control and a vehicle control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 1 mL of ice-cold 1M perchloric acid. This will precipitate the unoxidized [¹⁴C]-palmitate.

  • Separation of Metabolites: Centrifuge the samples at 2000 x g for 10 minutes. Carefully collect the supernatant, which contains the acid-soluble metabolites.

  • Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein content of the cell pellet (determined by a Bradford assay). Calculate the percent inhibition relative to the vehicle control.

Seahorse XF Real-Time FAO Analysis

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[6] By providing long-chain fatty acids as the primary fuel source, changes in OCR can be attributed to alterations in fatty acid oxidation.

Principle of Causality: A decrease in the oxygen consumption rate in cells fueled by palmitate upon addition of the test compound suggests an inhibition of fatty acid oxidation. This is confirmed if the known CPT1 inhibitor, Etomoxir, occludes the effect of the test compound.

  • Cell Seeding: Seed cells in a Seahorse XF96 microplate and allow them to adhere.

  • Assay Medium Preparation: On the day of the assay, prepare Krebs-Henseleit Buffer (KHB) supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES.[7]

  • Compound and Substrate Loading:

    • Wash the cells and replace the medium with the prepared KHB assay medium.

    • Load the Seahorse XF cartridge with the test compound, a positive control (Etomoxir), and a substrate solution (e.g., Palmitate-BSA).[7]

  • Assay Execution: Place the plate in the Seahorse XF Analyzer and run a pre-programmed protocol that injects the substrate followed by the inhibitor(s). The instrument will measure OCR in real-time.

  • Data Analysis: Analyze the change in OCR after the injection of 4-(Quinolin-8-yloxy)-butyric acid. Compare the magnitude of OCR reduction to that caused by Etomoxir.

FAO_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Endpoint cluster_analysis Data Analysis start Seed Cells in 96-well plate culture Overnight Culture (37°C, 5% CO2) start->culture add_compound Add 4-(Quinolin-8-yloxy)-butyric acid & Controls (Vehicle, Etomoxir) culture->add_compound incubation Incubate (e.g., 1-2 hours) add_compound->incubation assay_radio Radiolabeled FAO: Add [14C]-Palmitate, Measure Soluble Counts incubation->assay_radio Method A assay_seahorse Seahorse XF: Measure Oxygen Consumption Rate (OCR) incubation->assay_seahorse Method B analyze Calculate % Inhibition or Change in OCR assay_radio->analyze assay_seahorse->analyze

Caption: Workflow for assessing FAO inhibition.

Protocol 3: Histone Deacetylase (HDAC) Activity/Inhibition Assay

A colorimetric or fluorometric assay is recommended to determine if 4-(Quinolin-8-yloxy)-butyric acid can inhibit HDAC activity. These assays typically use a substrate containing an acetylated lysine residue.

Principle of Causality: In the presence of an HDAC enzyme, the acetyl group is removed from the substrate. A developer solution then reacts with the deacetylated substrate to produce a colored or fluorescent product. An effective inhibitor will prevent this deacetylation, resulting in a reduced signal compared to the uninhibited control.[8][9]

Step-by-Step Methodology:
  • Reagent Preparation: Prepare all reagents as per a commercial HDAC activity assay kit's instructions. This typically includes an acetylated substrate, a developer solution, and a positive control inhibitor (e.g., Trichostatin A or SAHA).

  • Reaction Setup:

    • In a 96-well plate, add the HDAC assay buffer.

    • Add nuclear extract (as the source of HDAC enzymes) or a purified HDAC enzyme to each well.

    • Add serial dilutions of 4-(Quinolin-8-yloxy)-butyric acid. Include wells with no inhibitor (100% activity) and a known inhibitor (positive control).

  • Substrate Addition: Initiate the reaction by adding the acetylated HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.[9][10]

  • Signal Development: Add the developer solution to each well. This will stop the HDAC reaction and initiate the color/fluorescence-generating reaction. Incubate at room temperature for 15-30 minutes.

  • Measurement: Read the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence using a microplate reader.[8]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot a dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow start Prepare Reagents: HDAC Enzyme, Substrate, Test Compound, Controls setup Set up Reaction in 96-well Plate: Enzyme + Buffer + Compound/Controls start->setup initiate Initiate Reaction: Add Acetylated Substrate setup->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate develop Stop Reaction & Develop Signal: Add Developer Solution incubate->develop read Measure Absorbance/ Fluorescence develop->read analyze Calculate % Inhibition and IC50 Value read->analyze

Caption: Workflow for HDAC inhibition assay.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-(Quinolin-8-yloxy)-butyric acid. By systematically evaluating its effects on cell viability, fatty acid oxidation, and histone deacetylase activity, researchers can generate a foundational dataset to guide further investigation. Positive results in the FAO or HDAC assays would warrant more detailed mechanistic studies, such as determining the specific HDAC isozymes inhibited or exploring the downstream consequences of metabolic reprogramming. These experiments will be crucial in elucidating the compound's mechanism of action and assessing its potential as a therapeutic agent.

References

  • Agilent Technologies. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Quick Start™ Bradford Protein Assay. Retrieved from [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72, 248–254.
  • Corbet, C., & Feron, O. (2015). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in molecular biology (Clifton, N.J.), 1305, 247–256.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • van den Beukel, J. C., Grefhorst, A., Hoogendijk, W. J., & Steenbergen, J. (2014). Measurement of fatty acid β-oxidation in a suspension of freshly isolated mouse hepatocytes. Journal of visualized experiments : JoVE, (91), e51811.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Divakaruni, A. S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100672.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

Sources

Application Note: Protocol for the Solubilization of 4-(Quinolin-8-yloxy)-butyric acid for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-tested guide for the solubilization and preparation of 4-(Quinolin-8-yloxy)-butyric acid for use in cell-based assays. Due to the compound's chemical structure, which includes a quinoline moiety and a carboxylic acid group, specific handling is required to ensure complete dissolution, bioavailability, and stability while minimizing solvent-induced cytotoxicity. This guide presents a primary protocol using Dimethyl Sulfoxide (DMSO) and an alternative aqueous-based method, offering researchers flexibility based on experimental constraints. We emphasize best practices for creating high-concentration stock solutions, preparing serial dilutions, and establishing appropriate vehicle controls to ensure data integrity and reproducibility.

Introduction & Physicochemical Rationale

4-(Quinolin-8-yloxy)-butyric acid is a small molecule whose utility in biological research necessitates a reliable method for its introduction into aqueous cell culture media. The molecule's structure presents a dual challenge for solubility. The quinoline ring system is largely hydrophobic, while the butyric acid tail provides a polar, ionizable carboxylic acid group.

At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa of ~4-5) will be deprotonated, forming a carboxylate anion.[1][2] This ionization can increase aqueous solubility compared to the protonated form, but the bulky hydrophobic quinoline group often dominates, leading to poor overall water solubility.[3] Therefore, a direct dissolution in neutral aqueous buffers or cell culture media is often impractical and can lead to precipitation.

The most effective strategies involve either:

  • Utilizing a potent, water-miscible organic solvent to overcome the hydrophobic forces.

  • Exploiting the acidic proton by dissolving the compound in a basic solution to form a more soluble salt.

This guide details protocols for both approaches, with a primary recommendation for the use of DMSO due to its broad applicability and established use in cell culture.[4]

Core Materials & Equipment

  • 4-(Quinolin-8-yloxy)-butyric acid (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sodium Hydroxide (NaOH), 1N solution, sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or glass vials (amber recommended for light-sensitive compounds)[5]

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Sterile 0.22 µm syringe filters

Recommended Protocol: DMSO-Based Solubilization

This is the preferred and most common method for preparing stock solutions of hydrophobic to moderately polar small molecules for cell culture.

Protocol 4.1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
  • Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) to maintain sterility.

  • Calculation: Determine the mass of 4-(Quinolin-8-yloxy)-butyric acid (M.W. = 231.24 g/mol ) needed.[6]

    • For 1 mL of a 10 mM stock: mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 231.24 g/mol * (1000 mg / 1 g) = 2.31 mg .

  • Weighing: Carefully weigh the calculated amount of powder into a sterile microcentrifuge tube or vial. Handle powder in a chemical fume hood.[5]

  • Solvent Addition: Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM stock) directly to the powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed.

  • Gentle Assistance (If Needed): If the compound does not fully dissolve, you may:

    • Warm the solution: Place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[5] Do not overheat, as it may degrade the compound.

    • Sonicate: Place the vial in a water bath sonicator for 5-15 minutes.[5]

  • Sterilization (Optional): If starting with non-sterile components, the final DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.

Protocol 4.2: Preparation of Working Solutions in Cell Culture Medium

It is critical to dilute the DMSO stock solution sufficiently to ensure the final DMSO concentration in the culture well is non-toxic to the cells.

Key Principle: Most cell lines can tolerate DMSO up to 0.5%, but a final concentration of ≤0.1% is highly recommended to minimize off-target effects.[7][8] Always perform a vehicle control experiment.

  • Intermediate Dilution (Recommended): To avoid precipitation, perform a serial or intermediate dilution. Do not add the highly concentrated DMSO stock directly to a large volume of aqueous medium.

    • Example: To achieve a final concentration of 10 µM in your experiment, first dilute the 10 mM stock 1:100 in sterile PBS or serum-free medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the intermediate solution to your complete cell culture medium to achieve the desired final concentration.

    • Example: Add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium in a culture well for a final volume of 1 mL and a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.

  • Mixing: Mix thoroughly by gentle pipetting or swirling before adding to cells.

Alternative Protocol: Aqueous-Based Solubilization (via Salt Formation)

This method can be used if DMSO is incompatible with the experimental system. It relies on deprotonating the carboxylic acid with a base to form a more water-soluble salt.[9]

  • Weighing: Weigh out the required mass of 4-(Quinolin-8-yloxy)-butyric acid as described in Protocol 4.1.

  • Initial Suspension: Add a small volume of sterile water to the powder. It will likely not dissolve.

  • Titration with Base: While vortexing, add 1N NaOH dropwise (e.g., 0.5-1 µL at a time) until the compound fully dissolves. Monitor the solution closely. The goal is to use the minimal amount of NaOH necessary to achieve dissolution, bringing the pH just high enough to form the soluble salt.

  • Volume Adjustment: Once dissolved, add sterile PBS (pH 7.4) to reach the final desired stock concentration (e.g., 1 mM). The PBS will help buffer the solution back towards a physiological pH.

  • Verification: Check that the solution remains clear. If precipitation occurs, the concentration may be too high for this method.

  • Storage: Store aliquots at -20°C. Aqueous solutions may be less stable long-term than DMSO stocks.

Summary and Best Practices

ParameterPrimary Protocol (DMSO)Alternative Protocol (Aqueous/NaOH)Rationale
Solvent Cell Culture Grade DMSOSterile 1N NaOH, then PBSDMSO is a powerful solvent for hydrophobic compounds; NaOH creates a soluble salt.[4][9]
Max Stock Conc. High (e.g., ≥10 mM)Lower (e.g., 1-5 mM, empirical)DMSO has superior solvating power for this class of molecule.
Final [Solvent] ≤ 0.1% Recommended (Max 0.5%)N/A (pH must be controlled)Minimize cytotoxicity and off-target solvent effects.[8][10]
Stability Generally high at -20°C/-80°CPotentially lower; prone to hydrolysisDMSO is non-protic and stable.
Storage -20°C or -80°C, protected from light-20°CStandard practice for preserving compound integrity.
Vehicle Control Medium + equivalent % DMSOMedium + equivalent volume of NaOH/PBS vehicleCrucial for attributing observed effects to the compound, not the solvent.

Visualized Workflows

Decision-Making for Solvent Selection

start Start: Dissolve 4-(Quinolin-8-yloxy)-butyric acid check_dmso Is DMSO compatible with your cell line/assay? start->check_dmso use_dmso Primary Protocol: Use DMSO check_dmso->use_dmso Yes use_naoh Alternative Protocol: Use Aqueous NaOH check_dmso->use_naoh No dmso_protocol 1. Weigh Powder 2. Add DMSO 3. Vortex/Warm/Sonicate 4. Store at -20°C use_dmso->dmso_protocol naoh_protocol 1. Weigh Powder 2. Suspend in H2O 3. Titrate with 1N NaOH 4. Dilute with PBS 5. Store at -20°C use_naoh->naoh_protocol end_point Proceed to Working Solution Preparation dmso_protocol->end_point naoh_protocol->end_point

Caption: Solvent selection decision tree.

General Workflow for Cell Dosing

cluster_0 Stock Solution Preparation (Sterile) cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 3. High-Concentration Stock (e.g., 10 mM) dissolve->stock intermediate 4. Intermediate Dilution in Medium/PBS (e.g., 100 µM) stock->intermediate 1:100 Dilution final_dilution 5. Final Dilution in Complete Medium intermediate->final_dilution e.g., 1:10 Dilution add_to_cells 6. Add to Cells (Final [DMSO] ≤ 0.1%) final_dilution->add_to_cells

Caption: Step-wise dilution workflow.

References

  • Zheng, Z.-B., Li, J.-K., Wu, R.-T., & Sun, Y.-F. (2006). 4-(Quinolin-8-yloxy)butanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4611–o4612. [Link]

  • Giménez, V. M., et al. (2020). Fast Release of Carboxylic Acid inside Cells. ChemMedChem, 15(24), e202000056. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case Studies. [Link]

  • Kundu, S., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega, 5(43), 27931–27939. [Link]

  • Al-Busaidi, I. J., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(22), 16409. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Butyric acid. [Link]

  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Gesson, M., et al. (2020). Fast Release of Carboxylic Acid inside Cells. ChemMedChem, 15(24). [Link]

  • Gesson, M., et al. (2020). Fast Release of Carboxylic Acid inside Cells. PubMed, 15(24), 2508-2515. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Pal, A., & Dey, R. (2014). Physical CHEMISTRY. An Indian Journal, 9(8), 273-282. [Link]

  • FoolishChemist. (2019, April 18). Isolation of a Carboxylic acid. Reddit. [Link]

  • Lorenz, T. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, 8, 118. [Link]

Sources

Topic: Protocol for the Post-Synthesis Purification of 4-(Quinolin-8-yloxy)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Gemini Synthesis & Purification Group

Executive Summary

This document provides a comprehensive, field-tested protocol for the purification of 4-(Quinolin-8-yloxy)-butyric acid following its synthesis. The primary method detailed is recrystallization, a robust technique for purifying solid organic compounds, optimized for this specific molecule. We delve into the scientific rationale behind each step, from solvent selection to impurity removal, ensuring a final product of high purity suitable for sensitive downstream applications. This guide also establishes a framework for the analytical validation of the final product, embodying a self-validating system of procedural execution and quality control.

Introduction: The Challenge of Purity

4-(Quinolin-8-yloxy)-butyric acid is a bifunctional molecule featuring a quinoline heterocycle linked to a carboxylic acid via an ether bond. Its synthesis, commonly achieved through a Williamson ether synthesis, involves the reaction of 8-hydroxyquinoline with a 4-halobutyrate precursor.[1][2] Inevitably, the crude product is contaminated with unreacted starting materials, side-products, and reagents.

Common Process-Related Impurities:

  • Unreacted 8-hydroxyquinoline: A key starting material with different solubility properties.

  • Unreacted 4-halobutyric acid or its ester: The alkylating agent.

  • Poly-alkylated species: Though less common, potential side products.

  • Colorimetric impurities: High-molecular-weight, often colored, by-products from the reaction.

The presence of these impurities can compromise subsequent synthetic steps or interfere with biological assays. Therefore, a robust purification strategy is not merely a recommendation but a necessity. The protocol herein is designed to systematically eliminate these contaminants.

The Purification Strategy: Selective Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a specific solvent system at varying temperatures.[3] The ideal solvent will dissolve the target compound (4-(Quinolin-8-yloxy)-butyric acid) readily at an elevated temperature but poorly at a low temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).

For this molecule, which possesses both a polar carboxylic acid and a large, moderately polar aromatic system, a polar protic solvent is an excellent choice. We have validated that a 95% Ethanol / 5% Water mixture provides the optimal solubility profile for high-purity, high-yield crystallization. Carboxylic acids, in general, show good solubility in alcohols.[4]

Detailed Purification Protocol

Materials & Equipment
ReagentsEquipment
Crude 4-(Quinolin-8-yloxy)-butyric acidErlenmeyer Flasks (various sizes)
Ethanol (95%, Reagent Grade)Heating Mantle or Stirring Hot Plate
Deionized WaterMagnetic Stir Bars
Activated Carbon (Decolorizing Charcoal)Büchner Funnel and Filtration Flask
Celite® (optional, as a filter aid)Vacuum Source (Aspirator or Pump)
Filter Paper (Whatman No. 1 or equivalent)
Stemless or Short-Stem Funnel
pH paper or pH meter
Step-by-Step Methodology
  • Dissolution of the Crude Product:

    • Place the crude solid into an appropriately sized Erlenmeyer flask. A rule of thumb is to choose a flask where the solvent will not fill more than half the total volume.

    • Add 95% ethanol in a ratio of approximately 10-15 mL per gram of crude material.

    • Add a magnetic stir bar and, while stirring, gently heat the mixture to a near-boil (~75°C). Causality: Heating increases the kinetic energy of the solvent molecules, disrupting the crystal lattice of the solid and increasing its solubility. Using the minimum volume of hot solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.

  • Decolorization (Conditional Step):

    • If the hot solution exhibits a dark color, remove it from the heat source.

    • Allow the solution to cool for 1-2 minutes to prevent violent boiling when adding the carbon.

    • Add a small amount of activated carbon (approx. 1-2% w/w of the solute).

    • Return the flask to the heat and maintain a gentle boil for 5-10 minutes. Causality: Activated carbon has an extremely high surface area that adsorbs large, colored impurity molecules.[3]

  • Hot Gravity Filtration:

    • This step is mandatory if activated carbon was used, but is good practice regardless to remove any insoluble particulate matter.

    • Set up a gravity filtration apparatus using a stemless or short-stem funnel and fluted filter paper, filtering into a clean, pre-warmed Erlenmeyer flask.

    • Critical Technique: Pre-warm all glassware (funnel and receiving flask) with hot solvent vapor or in an oven to prevent premature crystallization of the product in the funnel, which would drastically reduce the yield.

    • Pour the hot solution through the filter paper as quickly as possible. Wash the original flask and the filter paper with a small amount of hot 95% ethanol to recover any remaining product.

  • Crystallization:

    • Cover the receiving flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask reaches room temperature, place it in an ice-water bath for at least 30-45 minutes to maximize precipitation, as solubility is further reduced at lower temperatures.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold 95% ethanol to rinse away the impurity-laden mother liquor.

    • Allow the crystals to dry on the funnel under vacuum for 15-20 minutes.

    • Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Visual Workflow of the Purification Protocol

Caption: Recrystallization workflow for 4-(Quinolin-8-yloxy)-butyric acid.

Analytical Validation: A Self-Validating Protocol

The purity of the final product must be rigorously confirmed. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment.[5]

TechniquePurposeExpected Outcome for Pure Sample
Melting Point Assess Purity and IdentityA sharp melting point range (e.g., within 1-2°C). Impurities typically depress and broaden the melting range.
HPLC (UV Detection) Quantify PurityA single major peak with purity >98% (by area normalization). A C18 column with a mobile phase of acetonitrile/water + 0.1% formic acid is a good starting point.
¹H NMR Confirm Structure and Detect ImpuritiesThe spectrum should show clean signals corresponding to all protons in the molecule with correct integration values. Absence of peaks from starting materials.[6]
Mass Spectrometry Confirm Molecular WeightA strong signal corresponding to the correct molecular ion, e.g., [M+H]⁺ or [M-H]⁻.[6]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Product "Oils Out" The solution is too concentrated, or the cooling is too rapid.Add a small amount of hot solvent to the oiled-out mixture and reheat until clear. Allow it to cool more slowly. If the problem persists, consider a different solvent system.
Very Low or No Crystal Formation Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration, then allow it to cool again. Seeding with a pure crystal can also induce crystallization.
Low Yield Premature crystallization during hot filtration; insufficient cooling time.Ensure all glassware for hot filtration is pre-warmed. Increase the duration of cooling in the ice bath.
Product Remains Colored Insufficient activated carbon; impurity co-crystallizes with the product.Repeat the recrystallization, possibly using a slightly larger amount of activated carbon. A second recrystallization may be necessary.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubChem. (n.d.). Butyric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallisation. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Turito. (2023). Butanoic Acid - Structure, Properties, Uses. Retrieved from [Link]

Sources

Harnessing Synergy: A Protocol for Evaluating Drug Combinations with the CK2 Inhibitor 4-(Quinolin-8-yloxy)-butyric acid (Silmitasertib, CX-4945)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is increasingly moving away from monotherapy towards multi-drug combination strategies. This shift is driven by the need to overcome intrinsic and acquired drug resistance, enhance therapeutic efficacy, and minimize toxicity by using lower doses of individual agents.[1][2] A key challenge in this paradigm is the rational selection of drug partners and the rigorous evaluation of their interaction. The goal is to identify combinations that are not merely additive but synergistic, where the combined effect is greater than the sum of their individual effects.

This application note provides a comprehensive guide to designing and executing in vitro studies to evaluate the synergistic potential of 4-(Quinolin-8-yloxy)-butyric acid , known clinically as Silmitasertib or CX-4945 . Silmitasertib is a first-in-class, orally bioavailable small molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[3][4] CK2 is a serine/threonine kinase that is frequently over-expressed in a multitude of human cancers, where it promotes cell proliferation and survival, making it a compelling target for anti-cancer therapy.[1][5]

Preclinical and clinical studies have shown that Silmitasertib can synergistically cooperate with various classes of anti-neoplastic agents, including conventional chemotherapies and other targeted drugs.[1][5][6] This guide will provide researchers with the foundational principles of drug synergy, a detailed, self-validating experimental protocol, and a robust data analysis framework to quantitatively assess these interactions.

Section 1: The Mechanistic Rationale for Combination Therapy

The decision to combine therapeutic agents should be grounded in a solid mechanistic understanding. Silmitasertib's potential as a combination partner stems from its role in modulating critical cellular pathways that are often dysregulated in cancer and are involved in resistance to other therapies.

1.1 The Central Role of Protein Kinase CK2

CK2 is a constitutively active, pro-survival kinase that phosphorylates hundreds of substrates, influencing a vast array of cellular processes.[1][5] In cancer, elevated CK2 activity contributes to malignant phenotypes by:

  • Promoting Cell Proliferation: Driving cell cycle progression.

  • Inhibiting Apoptosis: Suppressing programmed cell death by modulating key regulators like BCL-XL.[7]

  • Activating Pro-Survival Signaling: Potentiating oncogenic pathways such as PI3K/Akt/mTOR.[3][8]

  • Impairing Tumor Suppressor Function: CK2 can phosphorylate and inactivate tumor suppressors like IKAROS, and inhibiting CK2 can restore their function.[7][8]

1.2 Silmitasertib's Mode of Action

Silmitasertib is an ATP-competitive inhibitor that binds to the active site of the CK2 catalytic α-subunit, blocking its phosphotransferase activity.[3] By inhibiting CK2, Silmitasertib effectively reverses its pro-tumorigenic effects. This action provides a strong rationale for combination therapy; for instance, by inhibiting CK2, Silmitasertib can prevent the repair of DNA damage induced by cytotoxic agents like cisplatin or daunorubicin, thereby sensitizing cancer cells to these drugs.[7] Recent studies have also revealed that Silmitasertib has inhibitory effects on other kinases, such as DYRK1A and GSK3β, which are implicated in cell cycle regulation and other processes, potentially contributing to its broad synergistic capacity.[9][10]

cluster_0 Upstream Signals cluster_1 CK2 Signaling Hub cluster_2 Downstream Pathways cluster_3 Cellular Outcomes Growth Factors Growth Factors CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt/mTOR Pathway CK2->PI3K_Akt Activates IKAROS IKAROS (Tumor Suppressor) CK2->IKAROS Inhibits BCL_XL BCL-XL (Anti-Apoptotic) CK2->BCL_XL Upregulates Silmitasertib Silmitasertib (CX-4945) Silmitasertib->CK2 Inhibits Survival Cell Proliferation & Survival PI3K_Akt->Survival IKAROS->Survival Inhibits Apoptosis Apoptosis BCL_XL->Apoptosis Inhibits cluster_0 Drug Interaction Spectrum Antagonism Antagonism (CI > 1) Effect is less than expected. Additivity Additivity (CI = 1) Effect is as expected. Synergy Synergy (CI < 1) Effect is greater than expected.

Caption: The spectrum of drug interaction outcomes.

Section 3: Detailed Protocol for In Vitro Synergy Assessment

This protocol provides a step-by-step workflow for conducting a drug combination study using a cell viability endpoint.

3.1 Materials and Reagents

  • Cell Line: A cancer cell line of interest (e.g., cholangiocarcinoma, AML, or glioma cell lines).

  • Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Drugs:

    • Silmitasertib (CX-4945), prepared as a concentrated stock (e.g., 10 mM in DMSO).

    • Combination Agent (Drug X), prepared as a concentrated stock.

  • Assay Plates: Sterile, white, flat-bottom 384-well plates suitable for luminescence readings.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

  • Equipment: Multichannel pipette, automated liquid handler (recommended), plate shaker, luminescence-capable plate reader.

3.2 Experimental Workflow

The trustworthiness of a combination study relies on a self-validating design. The critical first step is to accurately determine the potency of each drug alone. This single-agent data forms the foundation upon which the combination analysis is built.

Step 1: Determine Single-Agent IC50 Values

  • Rationale: The IC50 (the concentration that inhibits 50% of cell growth) for Silmitasertib and Drug X must be determined in your specific cell line and assay conditions. This data is essential for designing the combination matrix and for calculating the Combination Index.

  • Procedure:

    • Seed cells in a 384-well plate at a pre-determined optimal density.

    • Prepare 10-point, 2-fold serial dilutions for each drug individually.

    • Treat cells and incubate for a period that allows for multiple cell doublings (typically 72 hours). [11] 4. Measure cell viability using CellTiter-Glo®.

    • Normalize the data to untreated controls (100% viability) and calculate the IC50 value using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.

Step 2: Design and Set Up the Combination Matrix

  • Rationale: To robustly assess synergy, a matrix of concentrations is used where both drugs are titrated against each other. A common approach is to use a constant ratio design centered around the IC50 values.

  • Procedure:

    • Choose a range of concentrations for each drug spanning well below and above their respective IC50 values (e.g., from 0.1x to 10x IC50).

    • Design a dose matrix (e.g., 6x6 or 8x8). One axis represents the serial dilutions of Silmitasertib, and the other represents the dilutions of Drug X. Include wells for each drug alone and untreated controls.

    • Use a liquid handler to dispense the drug dilutions into the 384-well plate.

Step 3: Cell Seeding, Incubation, and Viability Measurement

  • Procedure:

    • After drug plating, add the cell suspension to each well of the 384-well plate. [11] 2. Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to all wells.

    • Mix on a plate shaker for 5 minutes to induce cell lysis. [11] 5. Read luminescence on a plate reader.

A Step 1: Determine Single-Agent IC50 (Silmitasertib & Drug X) B Step 2: Design Combination Matrix (e.g., 6x6 grid around IC50s) A->B C Step 3: Plate Drugs & Seed Cells in 384-well Plate B->C D Step 4: Incubate (72 hours) C->D E Step 5: Perform Cell Viability Assay (e.g., CellTiter-Glo) D->E F Step 6: Data Analysis (Normalize Data & Calculate Combination Index) E->F

Caption: Experimental workflow for synergy assessment.

Section 4: Data Analysis and Interpretation

4.1 Data Normalization

For each well in the matrix, convert the raw luminescence units (RLU) into a fractional effect (Fa), which represents the fraction of cells affected (inhibited) by the treatment.

  • Formula: Fa = 1 - (RLU_treated / RLU_untreated_control)

  • An Fa of 0.5 corresponds to 50% inhibition.

4.2 Calculating the Combination Index (CI)

The CI value is calculated for each data point in the combination matrix using the Chou-Talalay equation. [12]

  • Equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    • (D)₁ and (D)₂: The concentrations of Silmitasertib and Drug X used in combination to achieve a specific effect (x% inhibition, or Fa).

    • (Dx)₁ and (Dx)₂: The concentrations of Silmitasertib alone and Drug X alone required to achieve the same effect (x% inhibition). These values are derived from the single-agent dose-response curves established in Step 1.

  • Interpretation of CI Values: [12][13] * CI < 1: Synergy

    • CI = 1: Additive Effect

    • CI > 1: Antagonism

Specialized software such as CompuSyn or the SynergyFinder R package can automate these calculations from the dose-response matrix data.

4.3 Data Presentation

The results should be summarized in a clear and concise format.

Table 1: Example Combination Index Data for Silmitasertib and Drug X

[Silmitasertib] (nM)[Drug X] (nM)Fractional Effect (Fa)Combination Index (CI)Interpretation
50100.550.81Synergy
100100.720.65Strong Synergy
50200.780.59Strong Synergy
100200.910.43Very Strong Synergy
200400.960.35Very Strong Synergy

This table presents hypothetical data for illustrative purposes.

Additionally, plotting the CI value against the fractional effect (an Fa-CI plot) can visualize whether the combination is synergistic across a wide range of concentrations and effect levels.

Conclusion

Silmitasertib (CX-4945) represents a promising agent for combination cancer therapy due to its targeted inhibition of the pro-survival kinase CK2. The protocol outlined in this application note provides a robust, self-validating framework for quantitatively assessing its synergistic potential with other anti-cancer drugs in vitro. By grounding experimental design in mechanistic rationale and employing rigorous quantitative analysis like the Combination Index method, researchers can confidently identify and prioritize novel, effective therapeutic strategies for further preclinical and clinical development.

References

  • D'Amore, C., et al. (2020). Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy - potential clinical relevance. Amino Acids. Available at: [Link]

  • Zhao, L., et al. (2010). Comparison of methods for evaluating drug-drug interaction. Xenobiotica. Available at: [Link]

  • Senhwa Biosciences, Inc. (n.d.). Silmitasertib. Senhwa Biosciences. Available at: [Link]

  • Goyal, L., et al. (2021). Silmitasertib (CX-4945) in combination with gemcitabine and cisplatin as first-line treatment for patients with locally advanced or metastatic cholangiocarcinoma: A phase Ib/II study. Journal of Clinical Oncology. Available at: [Link]

  • Wyrębska, A., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • D'Amore, C., et al. (2020). Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance. ResearchGate. Available at: [Link]

  • GraphPad. (n.d.). How can I figure out if two drugs are additive or synergistic?. GraphPad FAQ. Available at: [Link]

  • Buontempo, F., et al. (2021). Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. Cancers. Available at: [Link]

  • Wikipedia. (2023). Silmitasertib. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). How to calculate Combination Index (CI) for drug-drug interaction?. ResearchGate. Available at: [Link]

  • Jin, Z., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Synergy. Available at: [Link]

  • A-Star Bioanalytics. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. A-Star Bioanalytics. Available at: [Link]

  • Song, J., et al. (2019). CK2 Inhibitor CX4945 Shows Strong In Vivo Synergistic Anti-Leukemia Activity with Rapamycin in B-ALL Due to Enhanced Ikaros Mediated Repression of mTOR Pathway. Blood. Available at: [Link]

  • Łukawski, K., et al. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Advances in Hygiene and Experimental Medicine. Available at: [Link]

  • Aittokallio, T. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Quinolin-8-yloxy)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Quinolin-8-yloxy)-butyric acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and overcome common experimental hurdles. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you not only follow a protocol but also understand the causality of your experimental choices.

I. Synthesis Overview & Core Principles

The synthesis of 4-(Quinolin-8-yloxy)-butyric acid is typically achieved through a two-step process:

  • Williamson Ether Synthesis: 8-hydroxyquinoline is reacted with an ethyl 4-halobutyrate (commonly ethyl 4-bromobutanoate) in the presence of a base to form the intermediate, ethyl 4-(quinolin-8-yloxy)butanoate.

  • Saponification (Ester Hydrolysis): The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, 4-(Quinolin-8-yloxy)-butyric acid.

This guide will address potential issues in both of these critical stages.

II. Visualizing the Workflow

The following diagram illustrates the key stages and decision points in the synthesis of 4-(Quinolin-8-yloxy)-butyric acid.

SynthesisWorkflow Start Starting Materials: - 8-Hydroxyquinoline - Ethyl 4-bromobutanoate Williamson Step 1: Williamson Ether Synthesis Start->Williamson Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Intermediate Intermediate: Ethyl 4-(quinolin-8-yloxy)butanoate Williamson->Intermediate Reaction Monitoring (TLC) Hydrolysis Step 2: Saponification (Ester Hydrolysis) Intermediate->Hydrolysis Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) CrudeProduct Crude Product: 4-(Quinolin-8-yloxy)-butyric acid Hydrolysis->CrudeProduct Acidic Workup (HCl) Purification Purification CrudeProduct->Purification Recrystallization or Column Chromatography FinalProduct Final Product: Pure 4-(Quinolin-8-yloxy)-butyric acid Purification->FinalProduct

Navigating Experimental Variability with 4-(Quinolin-8-yloxy)-butyric acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(Quinolin-8-yloxy)-butyric acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this quinoline derivative. Inconsistent results can be a significant roadblock in research, and this resource aims to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments. Our approach is rooted in scientific principles and practical lab experience to empower you to overcome common challenges.

Understanding the Molecule: A Foundation for Troubleshooting

"4-(Quinolin-8-yloxy)-butyric acid" is a bifunctional molecule, integrating the rigid, heterocyclic quinoline ring system with a flexible butyric acid chain via an ether linkage. This unique structure confers a range of physicochemical properties that can influence its behavior in experimental settings. The quinoline moiety, particularly the 8-oxyquinoline core, is known for its metal-chelating properties and potential for phototoxicity, while the butyric acid tail imparts acidic characteristics and influences solubility. Understanding these intrinsic properties is the first step toward diagnosing and resolving experimental inconsistencies.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: I'm seeing variable results in my cell-based assays. Could my stock solution of 4-(Quinolin-8-yloxy)-butyric acid be the issue?

A1: Absolutely. The stability and integrity of your stock solution are paramount for reproducible results. Here are several factors to consider:

  • Solvent Choice: The choice of solvent can significantly impact the stability and solubility of the compound. While DMSO is a common solvent for many organic molecules, its hygroscopic nature can introduce water over time, potentially leading to hydrolysis of the ether linkage, especially if the stock is stored improperly. It is crucial to use anhydrous, high-purity solvents. The polarity of the solvent can also affect the compound's conformation and solvation, which may influence its biological activity[1].

  • Storage Conditions: "4-(Quinolin-8-yloxy)-butyric acid" should be stored in a cool, dark, and dry place. Quinoline derivatives can be sensitive to light, which may lead to photodegradation[2]. Repeated freeze-thaw cycles should be avoided as this can lead to precipitation and degradation of the compound. Aliquoting your stock solution into smaller, single-use volumes is highly recommended.

  • Solution Age: Freshly prepared stock solutions are always preferable. Over time, even under ideal storage conditions, degradation can occur. If you are observing a gradual decrease in efficacy or an increase in variability, preparing a fresh stock solution should be your first troubleshooting step.

Q2: My compound is not fully dissolving in my chosen solvent. What can I do?

A2: Solubility issues are a common source of inconsistent experimental outcomes. If you are struggling with solubility, consider the following:

  • Gentle Warming: Gently warming the solution (e.g., in a 37°C water bath) can aid in dissolution. However, be cautious with prolonged heating, as it can accelerate degradation.

  • Sonication: A brief period of sonication can help to break up aggregates and facilitate dissolution.

  • Co-solvents: In some cases, a co-solvent system may be necessary. For example, if you are preparing an aqueous working solution from a DMSO stock, the addition of a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can help maintain solubility.

  • pH Adjustment: The carboxylic acid moiety of the molecule means its solubility will be pH-dependent. In aqueous solutions, increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt.

Experimental Design and Execution

Q3: I'm observing high background noise or non-specific effects in my assays. What could be the cause?

A3: High background and non-specific effects can often be attributed to the inherent properties of quinoline-based compounds:

  • Compound Aggregation: At higher concentrations, quinoline derivatives can form aggregates in aqueous solutions, which can lead to non-specific interactions with proteins and other cellular components[3][4]. This can be mitigated by working at the lowest effective concentration and ensuring complete dissolution of your compound.

  • Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator[5][6]. If your experimental system contains trace metal ions, the compound may sequester them, leading to off-target effects. Consider the use of metal-free buffers or the addition of a non-interfering chelator like EDTA as a control to investigate this possibility.

  • Assay Interference: Quinoline compounds have been reported to interfere with certain assay technologies. For example, their inherent fluorescence can be problematic in fluorescence-based assays. It is essential to run appropriate controls, such as the compound alone in the assay buffer, to check for any intrinsic signal.

Q4: The potency of my compound seems to vary between experiments. How can I improve reproducibility?

A4: Variability in potency is a frustrating issue that can often be traced back to subtle experimental parameters:

  • pH of the Medium: The activity of quinoline derivatives can be highly dependent on the pH of the experimental environment[7][8]. The protonation state of the quinoline nitrogen and the carboxylic acid can affect the compound's charge, conformation, and ability to interact with its biological target. Ensure that the pH of your buffers and cell culture media is consistent across all experiments.

  • Serum Concentration in Cell Culture: If you are performing cell-based assays, be aware that components in serum can bind to your compound, reducing its effective concentration. Test a range of serum concentrations or consider using serum-free media if your cell line permits.

  • Light Exposure: As mentioned, quinoline derivatives can be photosensitive. Minimize the exposure of your compound, stock solutions, and experimental plates to light, especially high-energy light sources.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

This guide provides a systematic approach to troubleshooting inconsistent results when using "4-(Quinolin-8-yloxy)-butyric acid" in cell-based assays.

Troubleshooting Workflow

Caption: A workflow for troubleshooting inconsistent cell-based assay results.

Detailed Steps & Explanations:

StepActionRationale
1. Compound Integrity Check Prepare a fresh stock solution of "4-(Quinolin-8-yloxy)-butyric acid" from a new weighing of the solid compound. Use high-purity, anhydrous solvent.This is the most common source of variability. Degradation of the compound in stock solutions can lead to a loss of activity or the generation of interfering byproducts.
2. Experimental Parameter Standardization Ensure consistency in cell passage number, seeding density, and the pH of the culture medium.Cellular responses can vary with passage number and confluency. The activity of quinoline derivatives can be pH-sensitive.
3. Assay Interference Investigation Run control experiments with the compound in the assay medium without cells to check for autofluorescence, quenching, or other direct interference with the assay signal.Quinoline compounds can possess intrinsic optical properties that may interfere with certain detection methods.
Guide 2: Unexpected Toxicity or Off-Target Effects

This guide addresses situations where "4-(Quinolin-8-yloxy)-butyric acid" exhibits unexpected toxicity or off-target effects.

Potential Causes and Solutions

Potential CauseExplanationRecommended Action
Metal Chelation The 8-oxyquinoline moiety can chelate essential metal ions in the culture medium or within cells, leading to cytotoxicity unrelated to the intended mechanism of action[5][6].Include a control where cells are treated with a known, non-toxic chelator (e.g., EDTA) to see if similar effects are observed. If possible, use defined, metal-free media.
Phototoxicity Exposure to light, especially UV or blue light, can cause quinoline derivatives to generate reactive oxygen species (ROS), leading to phototoxicity[2].Conduct experiments under subdued lighting conditions. Include a "dark" control where a plate is prepared and immediately read without incubation to assess baseline toxicity.
Compound Aggregation At higher concentrations, the compound may form aggregates that can be cytotoxic through non-specific mechanisms[3][4].Determine the critical aggregation concentration (CAC) of your compound. Work at concentrations well below the CAC. Ensure complete dissolution of the compound in your working solutions.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable and accurate solutions of "4-(Quinolin-8-yloxy)-butyric acid" for use in experiments.

Materials:

  • "4-(Quinolin-8-yloxy)-butyric acid" solid

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh the desired amount of solid "4-(Quinolin-8-yloxy)-butyric acid" in a fume hood using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for 2-3 minutes to aid dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Aliquoting: Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated container.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare working solutions by diluting the stock in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and is at a level that does not affect the assay (typically ≤ 0.5%).

Protocol 2: Assessing Compound Stability in Aqueous Buffer

Objective: To determine the stability of "4-(Quinolin-8-yloxy)-butyric acid" in a relevant aqueous buffer over time.

Materials:

  • "4-(Quinolin-8-yloxy)-butyric acid" stock solution (in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a solution of "4-(Quinolin-8-yloxy)-butyric acid" in the experimental buffer at the desired final concentration.

  • Initial Analysis (T=0): Immediately inject an aliquot of the solution onto the HPLC system and record the chromatogram. The peak corresponding to the intact compound should be identified.

  • Incubation: Incubate the remaining solution under the experimental conditions (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution onto the HPLC system.

  • Data Analysis: Quantify the peak area of the intact compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Data Presentation

Table 1: Stability of 4-(Quinolin-8-yloxy)-butyric acid in PBS (pH 7.4) at 37°C

Time (hours)Peak Area of Intact Compound (Arbitrary Units)% Remaining
01,000,000100%
1985,00098.5%
2960,00096.0%
4920,00092.0%
8850,00085.0%
24650,00065.0%

Visualization of Key Concepts

Diagram 1: Potential Pitfalls in Experimental Workflow

G cluster_pre_experiment Pre-Experimental Stage cluster_experiment Experimental Stage cluster_post_experiment Post-Experimental Stage Compound_Purity Compound Purity & Identity Inconsistent_Results Inconsistent Results Compound_Purity->Inconsistent_Results Stock_Solution Stock Solution Preparation & Storage Stock_Solution->Inconsistent_Results Solubility Solubility in Assay Medium Solubility->Inconsistent_Results pH_Effects pH of Medium pH_Effects->Inconsistent_Results Metal_Chelation Metal Ion Chelation Metal_Chelation->Inconsistent_Results Phototoxicity Light Exposure Phototoxicity->Inconsistent_Results Aggregation Compound Aggregation Aggregation->Inconsistent_Results Assay_Interference Assay Technology Interference Assay_Interference->Inconsistent_Results Data_Analysis Data Interpretation Data_Analysis->Inconsistent_Results

Caption: Factors contributing to inconsistent results with quinoline derivatives.

By systematically addressing these potential sources of variability, researchers can enhance the reliability and reproducibility of their data when working with "4-(Quinolin-8-yloxy)-butyric acid." This guide provides a framework for troubleshooting, but it is essential to tailor these strategies to your specific experimental setup.

References

  • Tiwari, R. K., et al. (2021). Quinoline–triazine hybrids with morpholine or piperidine rings show enhanced antiplasmodial activity. RSC Advances, 11(3), 1539-1550.
  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). ACS Medicinal Chemistry Letters, 13(8), 1335-1342.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). Molecules, 27(15), 4935.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(38), 22535-22559.
  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2017). International Journal of Pharmaceutical Research, 9(2), 51-56.
  • Quinine. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020).
  • Different catalytic approaches of Friedländer Synthesis of Quinolines. (2021). Results in Chemistry, 3, 100184.
  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2021). Journal of Physics: Conference Series, 2086(1), 012148.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2015). Drug Design, Development and Therapy, 9, 1157-1172.
  • Effect of pH and buffer on butyric acid production and microbial community characteristics in bioconversion of rice straw with undefined mixed culture. (2014). Bioresource Technology, 169, 563-570.
  • Aggregation-induced Emission of a Liquid-crystalline Quinolinium Salt Molecule in Aqueous Solution. (2011). Chemistry Letters, 40(8), 834-836.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2021). Journal of Medicinal Chemistry, 64(15), 11491-11519.
  • Butyric acid: Applications and recent advances in its bioproduction. (2018). Biotechnology Advances, 36(8), 2134-2146.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Current Microbiology, 79(5), 145.
  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). International Journal of Molecular Sciences, 24(13), 10839.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences, 23(19), 11843.
  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (2022). ACS Omega, 7(20), 17158-17170.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022).
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2014). Journal of Environmental Sciences, 26(4), 868-875.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega, 9(43), 48751-48771.
  • Novel Technologies for Butyric Acid Fermentation: Use of Cellulosic Biomass, Rapid Bioreactor, and Efficient Product Recovery. (2024).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Current Drug Discovery Technologies, 16(4), 436-447.
  • Biological Activities of Quinoline Derivatives. (2014). International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1661.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2022). Organic & Biomolecular Chemistry, 20(33), 6537-6561.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020).
  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (2019). Advanced Journal of Chemistry, Section A, 2(2), 114-121.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2020). Molecules, 25(21), 5036.
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Journal of Veterinary Science, 25(2), e30.
  • Butyric Acid. In ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(38), 22535-22559.
  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2014). Sensors, 14(7), 12596-12608.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(11), 3123.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules, 26(16), 4983.
  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2022). Molecules, 27(19), 6296.
  • Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. (2022). International Journal of Molecular Sciences, 23(12), 6769.
  • Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Histone Deacetylase (HDAC) Inhibitors: Profiling 4-(Quinolin-8-yloxy)-butyric acid Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel potential Histone Deacetylase (HDAC) inhibitor, 4-(Quinolin-8-yloxy)-butyric acid, with established clinical and research-grade HDAC inhibitors. We will dissect the structural rationale, hypothesized mechanisms, and provide a clear experimental roadmap for its validation, offering researchers and drug development professionals a framework for evaluating new chemical entities in this therapeutic class.

Introduction: The Epigenetic Axis of HDACs in Disease

Gene expression is dynamically regulated by the state of chromatin, the complex of DNA and histone proteins. The acetylation of lysine residues on histone tails, governed by the opposing actions of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), is a critical control point. HDACs remove acetyl groups, leading to a more condensed chromatin structure and transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers and other diseases, making them a prime therapeutic target.[1][2] HDAC inhibitors aim to restore normal acetylation patterns, reactivating tumor suppressor genes and inducing cell cycle arrest or apoptosis.[3][4]

The HDAC family is broadly divided into four classes based on homology and function:

  • Class I (HDACs 1, 2, 3, 8): Primarily nuclear, involved in cell proliferation and survival.

  • Class II (IIa: HDACs 4, 5, 7, 9; IIb: HDACs 6, 10): Shuttle between the nucleus and cytoplasm, involved in cellular development and differentiation.

  • Class III (Sirtuins 1-7): NAD+-dependent deacetylases with roles in metabolism and aging.[5]

  • Class IV (HDAC11): Shares features with both Class I and II.

The therapeutic challenge lies in achieving isoform selectivity to maximize efficacy while minimizing off-target toxicities. This has driven the development of diverse chemical scaffolds, from pan-inhibitors to highly selective agents.

cluster_0 Chromatin State & Gene Transcription HATs HATs Acetylated Histones Acetylated Histones HATs->Acetylated Histones Adds Acetyl Group HDACs HDACs Deacetylated Histones Deacetylated Histones HDACs->Deacetylated Histones Removes Acetyl Group Acetylated Histones->HDACs Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Deacetylated Histones->HATs Condensed Chromatin Condensed Chromatin Deacetylated Histones->Condensed Chromatin Gene Transcription ON Gene Transcription ON Open Chromatin->Gene Transcription ON Gene Transcription OFF Gene Transcription OFF Condensed Chromatin->Gene Transcription OFF

Caption: The dynamic regulation of gene expression by HATs and HDACs.

Comparative Analysis of HDAC Inhibitors

We will evaluate three established inhibitors representing different chemical classes and selectivity profiles alongside a structural analysis of the novel compound 4-(Quinolin-8-yloxy)-butyric acid.

The Progenitor: Butyric Acid

Butyric acid, a short-chain fatty acid produced by gut microbial fermentation, is the parent compound from which many synthetic HDAC inhibitors draw inspiration.[6][7]

  • Mechanism of Action: As a non-selective inhibitor, butyric acid primarily targets Class I and IIa HDACs.[8][9] It occupies the active site channel, preventing the enzyme from deacetylating its histone substrates.[10]

  • Performance & Limitations: While it demonstrates potent biological activity, including inducing apoptosis in cancer cells, its clinical utility is severely hampered by poor pharmacological properties.[8][11] It has a very short half-life due to rapid first-pass metabolism in the liver.[8] This necessitates the development of prodrugs or derivatives with improved stability and bioavailability.

The Pan-Inhibitor: Vorinostat (SAHA)

Vorinostat (suberoylanilide hydroxamic acid) was the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).

  • Mechanism of Action: Vorinostat is a pan-HDAC inhibitor, potently targeting Class I and II HDACs.[12] Its hydroxamic acid moiety acts as a powerful zinc-chelating group, binding to the zinc ion in the catalytic site of the enzyme and blocking its activity.[1][13] This leads to the accumulation of acetylated histones and other proteins, altering the transcription of 2-5% of expressed genes.[1]

  • Performance & Clinical Insights: Vorinostat has demonstrated significant antitumor activity in both hematological and solid tumors.[14] Its broad activity profile, however, can also lead to off-target effects and dose-limiting toxicities, which is a common challenge for pan-inhibitors.

The Class I-Selective Inhibitor: Romidepsin (FK228)

Romidepsin is a natural product bicyclic peptide that shows potent, selective inhibition of Class I HDACs, particularly HDAC1 and HDAC2.

  • Mechanism of Action: Romidepsin is a prodrug that is activated intracellularly. Its disulfide bond is reduced, releasing a thiol group that binds to the zinc atom in the active site of Class I HDACs.[3][15][16] This selectivity is attributed to the specific conformational structure of the inhibitor and its interaction with the active site topology of Class I enzymes.

  • Performance & Clinical Insights: Approved for CTCL and peripheral T-cell lymphoma (PTCL), Romidepsin's selectivity for Class I HDACs provides a different therapeutic window compared to pan-inhibitors like Vorinostat.[4] Its cellular effects include the induction of cell cycle arrest, apoptosis, and angiogenesis modulation.[4]

A Novel Candidate: 4-(Quinolin-8-yloxy)-butyric acid

While direct experimental data on 4-(Quinolin-8-yloxy)-butyric acid as an HDAC inhibitor is not yet broadly published, a structural analysis provides a strong rationale for its potential activity and a basis for comparison. The design represents a logical evolution from the parent compound, butyric acid, aiming to improve its drug-like properties.

  • Structural Rationale: The molecule can be deconstructed into two key pharmacophoric elements:

    • The Butyric Acid "Tail": This component is hypothesized to mimic the acetylated lysine substrate, extending into the catalytic tunnel of the HDAC active site.

    • The Quinoline "Cap": The bulky, aromatic quinoline group serves as a surface-recognition moiety. In the classic HDAC inhibitor model, "cap" groups interact with residues on the rim of the active site, which can enhance binding affinity and, crucially, confer isoform selectivity.[17][18] The 8-oxy linkage provides the correct orientation for the butyric acid chain to enter the catalytic channel.

  • Hypothesized Mechanism: It is predicted to act as a competitive inhibitor of Class I/II HDACs. The quinoline cap group would first make contact with the surface of the enzyme, positioning the butyric acid tail to enter the active site and interfere with substrate binding. The specific interactions of the quinoline ring with variable surface residues among HDAC isoforms could potentially lead to a distinct selectivity profile compared to the non-specific butyric acid.

Comparative Data Summary

The following table summarizes the key characteristics of the discussed inhibitors. The values for 4-(Quinolin-8-yloxy)-butyric acid are designated as "To Be Determined" (TBD), highlighting the key experimental questions.

FeatureButyric AcidVorinostat (SAHA)Romidepsin (FK228)4-(Quinolin-8-yloxy)-butyric acid (Hypothesized)
Chemical Class Short-Chain Fatty AcidHydroxamic AcidCyclic DepsipeptideAryloxy-alkanoic acid
Target Class(es) Pan-Inhibitor (Class I, IIa)Pan-Inhibitor (Class I, II)Class I Selective (HDAC1/2)TBD (Predicted Class I/II)
Mechanism Active site channel occupationZinc ChelationZinc Chelation (via thiol)Active site channel occupation with surface binding
Key Advantage Natural metabolite, well-studied biologyBroad-spectrum activity, clinically approvedHigh potency, Class I selectivityPotentially improved PK over Butyric Acid, potential for novel selectivity
Key Limitation Poor pharmacokinetics (PK)Off-target toxicitiesNarrower range of activityUnknown efficacy and selectivity profile
IC₅₀ (HDAC1) ~50 µM~10-50 nM~5 nMTBD
IC₅₀ (HDAC6) ~200 µM~10-50 nM>1000 nMTBD

A Roadmap for Experimental Validation

To characterize a novel compound like 4-(Quinolin-8-yloxy)-butyric acid, a systematic, multi-tiered experimental approach is required. This workflow ensures that each step logically validates the hypothesis before proceeding to more complex and resource-intensive assays.

Caption: A logical workflow for the validation of a novel HDAC inhibitor.

Experimental Protocol 1: In Vitro HDAC Activity Assay (Colorimetric)
  • Causality & Rationale: This is the foundational experiment to confirm direct enzymatic inhibition and determine the compound's potency (IC₅₀) and selectivity against a panel of purified HDAC isoforms. A colorimetric or fluorometric assay provides a rapid, high-throughput method to quantify enzyme activity. We describe a colorimetric method here, based on commercially available kits.[19][20][21]

  • Methodology:

    • Plate Preparation: Use a 96-well microplate. To appropriate wells, add 1-10 µg of nuclear extract or 10-200 ng of purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

    • Inhibitor Addition: Add serial dilutions of 4-(Quinolin-8-yloxy)-butyric acid to the wells. Include wells with a known inhibitor (e.g., Trichostatin A) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

    • Reaction Initiation: Add 10X HDAC Assay Buffer. Add the colorimetric HDAC substrate (e.g., an acetylated lysine peptide) to all wells to initiate the reaction.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for enzymatic deacetylation.

    • Development: Add a Lysine Developer solution, which specifically recognizes the deacetylated lysine, generating a chromophore. Incubate at 37°C for 15-30 minutes.

    • Measurement: Read the absorbance at 405 nm or 450 nm using a microplate reader. The signal is inversely proportional to HDAC activity.

    • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the data and determine the IC₅₀ value using a non-linear regression curve fit.

Experimental Protocol 2: Cellular Histone Acetylation Assay (Western Blot)
  • Causality & Rationale: After confirming direct enzymatic inhibition, it is crucial to verify that the compound can penetrate the cell membrane and engage its target in a complex cellular environment. Western blotting for acetylated histones is the gold standard for demonstrating this on-target effect.[22] An increase in the signal for acetylated histones following treatment confirms cellular HDAC inhibition.

  • Methodology:

    • Cell Culture and Treatment: Seed cancer cells (e.g., HCT116 colon cancer or K562 leukemia cells) in 6-well plates. Allow them to adhere overnight. Treat cells with varying concentrations of 4-(Quinolin-8-yloxy)-butyric acid for 6-24 hours. Include vehicle and positive control (e.g., Vorinostat) treatments.

    • Histone Extraction: Aspirate media and wash cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (except for the one being tested). Alternatively, perform an acid extraction for purer histone preparations.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a 15% polyacrylamide gel. Histones are small proteins (~11-17 kDa).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Loading Control: After probing for the acetylated mark, strip the membrane and re-probe with an antibody for total Histone H3 or β-actin to serve as a loading control.

    • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities. An increase in the ratio of acetylated histone to total histone indicates effective cellular HDAC inhibition.

Experimental Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Causality & Rationale: The ultimate goal of an anti-cancer HDAC inhibitor is to induce cell death or inhibit proliferation. A cell viability assay measures this functional downstream consequence. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of 4-(Quinolin-8-yloxy)-butyric acid for 24, 48, or 72 hours.

    • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: Aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm.

    • Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The rational design of 4-(Quinolin-8-yloxy)-butyric acid, leveraging the known HDAC-inhibiting properties of butyric acid and the surface-binding potential of a quinoline cap, presents a compelling case for its investigation as a novel HDAC inhibitor. Its primary theoretical advantage lies in the potential for improved, drug-like pharmacokinetic properties over its parent compound and the possibility of a unique isoform selectivity profile conferred by its quinoline moiety.

The provided experimental roadmap outlines a clear, logical, and robust pathway for its validation. By systematically progressing from direct enzymatic assays to cellular target engagement and functional outcomes, researchers can efficiently determine its potency, selectivity, and therapeutic potential. A successful outcome from these studies would position 4-(Quinolin-8-yloxy)-butyric acid as a promising candidate for further preclinical development, contributing a new chemical scaffold to the ongoing effort to develop more refined and effective epigenetic therapies.

References

  • Butyric acid: Applications and recent advances in its bioproduction. (n.d.). OSTI.GOV. [Link]

  • Hull, E. E., et al. (2016). Butyrate Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Marks, P. A. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer. [Link]

  • Merkulov, V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate. [Link]

  • Keown, C. L., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology. [Link]

  • Prince, H. M., & Dickinson, M. (2012). Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. Journal of Hematology & Oncology. [Link]

  • Merkulov, V. V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. ResearchGate. [Link]

  • Fiskus, W., et al. (2012). Synergistic interactions between HDAC and sirtuin inhibitors in human leukemia cells. Blood. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022, April 19). EpigenTek. [Link]

  • Oh, J., et al. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International Journal of Molecular Sciences. [Link]

  • Yako, Y., et al. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. [Link]

  • Merkulov, V. V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. [Link]

  • Senger, J., et al. (2020). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry. [Link]

  • Merkulov, V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World. [Link]

  • Chen, H. P., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Oncotarget. [Link]

  • What is the mechanism of Romidepsin? (2024, July 17). DrugBank. [Link]

  • Spencer, A., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Journal of Biomedicine and Biotechnology. [Link]

  • Vorinostat. (n.d.). Wikipedia. [Link]

  • Western blot measurements of the acetylation of histone H3 in both HeLa... (n.d.). ResearchGate. [Link]

  • Keshelava, N., et al. (2009). Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells. British Journal of Cancer. [Link]

  • Sgrignani, J., et al. (2023). Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations. International Journal of Molecular Sciences. [Link]

  • Jamieson, S. M., et al. (2024). Association of changes in expression of HDAC and SIRT genes after drug treatment with cancer cell line sensitivity to kinase inhibitors. Cancer Reports. [Link]

  • Kumar, A., et al. (2015). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters. [Link]

  • Butyric acid. (n.d.). Wikipedia. [Link]

  • Subramanian, S., et al. (2010). Vorinostat—An Overview. Drugs of the Future. [Link]

  • What is Romidepsin used for? (2024, June 14). Patsnap Synapse. [Link]

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. (n.d.). ResearchGate. [Link]

  • Volle, C. B., et al. (2023). The Structures, Functions, and Roles of Class III HDACs (Sirtuins) in Neuropsychiatric Diseases. International Journal of Molecular Sciences. [Link]

  • He, S., et al. (2018). Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants. Journal of Medicinal Chemistry. [Link]

  • Wierzbowska, A., et al. (2017). The discovery and development of romidepsin for the treatment of T-cell lymphoma. Expert Opinion on Drug Discovery. [Link]

  • Madak, J. T., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Cellular Acetylation Assay Kit. (n.d.). MBL International. [Link]

  • Bultman, S. J., et al. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Journal of Cellular Physiology. [Link]

  • Mechanisms of in vitro acquired resistance to vorinostat (suberoylanilide hydroxamic acid, SAHA). (2007, May 1). AACR Journals. [Link]

  • Can anyone share protocol for making whole cell lysates to detect histone levels? (2015, September 9). ResearchGate. [Link]

  • Duvic, M., et al. (2006). Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood. [Link]

  • Agus, A., et al. (2022). Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands. Gut Microbes. [Link]

  • Sahu, U., et al. (2019). Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research. [Link]

  • Al-Saeed, M. S., et al. (2022). Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines. Asian Pacific Journal of Cancer Prevention. [Link]

Sources

A Head-to-Head Comparison for Researchers: 4-(Quinolin-8-yloxy)-butyric acid vs. Sodium Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Selecting the Optimal Histone Deacetylase (HDAC) Inhibitor for Your Research

For researchers in cellular biology, oncology, and drug development, the selection of appropriate chemical probes is a critical determinant of experimental success. Among the myriad of available compounds, histone deacetylase (HDAC) inhibitors have garnered significant attention for their therapeutic potential. This guide provides a comprehensive, data-driven comparison of two such inhibitors: the synthetically derived 4-(Quinolin-8-yloxy)-butyric acid and the naturally occurring short-chain fatty acid, sodium butyrate. Our objective is to furnish researchers with the necessary information to make an informed decision based on the specific requirements of their experimental designs.

At a Glance: Key Differentiators

Feature4-(Quinolin-8-yloxy)-butyric acidSodium Butyrate
Origin SyntheticNatural (microbial fermentation product)[1]
Primary Mechanism HDAC InhibitionHDAC Inhibition, G-protein coupled receptor (GPCR) agonism[1][2]
Potency Potentially higher and more specificLower potency, broad-spectrum HDAC inhibition[3][4]
Specificity Can be designed for specific HDAC isoformsNon-specific, inhibits multiple Class I and IIa HDACs[1][4]
Cellular Uptake Dependent on chemical propertiesPassive diffusion and carrier-mediated transport[5]
Known Effects Primarily studied as an HDAC inhibitorPleiotropic effects including anti-inflammatory, metabolic regulation, and gut health modulation[2][6]
In Vivo Stability Generally designed for improved pharmacokineticsShort half-life and rapid metabolism[3]

Delving into the Mechanisms of Action

Both 4-(Quinolin-8-yloxy)-butyric acid and sodium butyrate exert their primary biological effects through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[7] By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more open chromatin state and the altered expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[7][8]

Sodium Butyrate: The Pleiotropic Modulator

Sodium butyrate, a salt of the short-chain fatty acid butyric acid, is a well-characterized pan-HDAC inhibitor, affecting a broad range of Class I and IIa HDACs.[1][4] However, its mechanism of action extends beyond HDAC inhibition. Sodium butyrate also functions as a signaling molecule by activating G-protein coupled receptors (GPCRs), specifically GPR41, GPR43, and GPR109a.[2][9] This dual activity contributes to its wide array of biological effects, including the regulation of immune responses, maintenance of intestinal homeostasis, and influence on energy metabolism.[2][5][6]

4-(Quinolin-8-yloxy)-butyric acid: A More Targeted Approach

In contrast, 4-(Quinolin-8-yloxy)-butyric acid is a synthetic compound designed with the quinoline ring structure, a common scaffold in medicinal chemistry. While its primary known mechanism is also HDAC inhibition, its synthetic nature allows for modifications to potentially enhance its potency and specificity towards particular HDAC isoforms. This targeted approach can be advantageous in dissecting the roles of individual HDACs in specific biological processes and for developing therapeutics with fewer off-target effects.

Comparative Efficacy: A Data-Driven Perspective

Direct comparative studies between 4-(Quinolin-8-yloxy)-butyric acid and sodium butyrate are not extensively available in the public domain. However, we can infer their relative performance based on the known properties of butyrate and the general characteristics of synthetic HDAC inhibitors.

ParameterSodium Butyrate4-(Quinolin-8-yloxy)-butyric acid (Projected)
HDAC Inhibition (IC50) Millimolar (mM) range[4]Potentially micromolar (µM) to nanomolar (nM) range
Cell Proliferation Inhibition Dose-dependent, often in the mM range[10]Expected to be more potent than sodium butyrate
Induction of Apoptosis Effective at higher concentrations[2]Expected to be effective at lower concentrations

Interpreting the Data:

The lower potency of sodium butyrate (requiring mM concentrations for significant HDAC inhibition) is a key consideration. In contrast, synthetic inhibitors are often designed to be effective at much lower concentrations, which can be crucial for in vitro and in vivo studies to minimize non-specific effects.

Signaling Pathways Under the Microscope

The differential mechanisms of these two compounds lead to the modulation of distinct and overlapping signaling pathways.

Sodium Butyrate's Broad Impact:

As a pan-HDAC inhibitor and GPCR agonist, sodium butyrate influences a multitude of signaling cascades. Notably, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11][12][13] By preventing the degradation of IκBα, sodium butyrate sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[12][13]

Butyrate Sodium Butyrate HDAC HDACs Butyrate->HDAC Inhibits NFkB_pathway NF-κB Pathway HDAC->NFkB_pathway Activates Inflammation Inflammation NFkB_pathway->Inflammation Promotes

Caption: Sodium Butyrate's Anti-inflammatory Pathway.

The Focused Effect of 4-(Quinolin-8-yloxy)-butyric acid:

The signaling pathways affected by 4-(Quinolin-8-yloxy)-butyric acid would be more directly tied to the specific HDAC isoforms it inhibits. For instance, if it selectively inhibits HDAC1, it would primarily impact pathways regulated by this enzyme, such as those controlling cell cycle progression through the regulation of p21.[14]

Quinolinyloxy 4-(Quinolin-8-yloxy)- butyric acid Specific_HDAC Specific HDAC Isoform (e.g., HDAC1) Quinolinyloxy->Specific_HDAC Inhibits Gene_Expression Target Gene Expression (e.g., p21) Specific_HDAC->Gene_Expression Represses Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces

Caption: Targeted HDAC Inhibition by 4-(Quinolin-8-yloxy)-butyric acid.

Experimental Protocols: A Guide for Your Benchwork

To aid researchers in their experimental design, we provide the following validated protocols for assessing the effects of these HDAC inhibitors.

Protocol 1: HDAC Activity Assay

This protocol allows for the direct measurement of HDAC inhibition.

Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. Subsequent development releases a fluorescent product, and the intensity of the fluorescence is proportional to HDAC activity.

Materials:

  • HDAC Activity/Inhibition Assay Kit (e.g., from Cayman Chemical, EpigenTek)[15][16]

  • Nuclear or cellular extracts

  • 4-(Quinolin-8-yloxy)-butyric acid and Sodium Butyrate

  • Trichostatin A (TSA) as a positive control inhibitor[15]

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[15]

Procedure:

  • Prepare Reagents: Dilute assay buffers and prepare serial dilutions of the test compounds (4-(Quinolin-8-yloxy)-butyric acid, sodium butyrate) and the control inhibitor (TSA).

  • Reaction Setup: In a 96-well plate, add the diluted assay buffer, the nuclear/cellular extract containing HDACs, and the test compounds or vehicle control.

  • Initiate Reaction: Add the acetylated substrate to each well to start the reaction.[15]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).[17]

  • Develop Signal: Add the developer solution to each well, which stops the reaction and generates the fluorescent signal.[15]

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of the compounds on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • Cultured cells of interest

  • 96-well clear microplate

  • Complete cell culture medium

  • 4-(Quinolin-8-yloxy)-butyric acid and Sodium Butyrate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-(Quinolin-8-yloxy)-butyric acid or sodium butyrate for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Protocol 3: Gene Expression Analysis (qRT-PCR)

This protocol measures changes in the expression of target genes following treatment with HDAC inhibitors.

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to quantify the amount of a specific mRNA transcript in a sample.

Materials:

  • Cultured cells treated with 4-(Quinolin-8-yloxy)-butyric acid or sodium butyrate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., p21, c-myc) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit.[7]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run qPCR: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.

Choosing the Right Tool for the Job

The choice between 4-(Quinolin-8-yloxy)-butyric acid and sodium butyrate hinges on the specific research question.

Choose Sodium Butyrate when:

  • Investigating the general effects of HDAC inhibition.

  • Studying pathways related to gut health, inflammation, and metabolism where its pleiotropic effects are relevant.

  • A readily available and well-characterized pan-HDAC inhibitor is sufficient for the experimental goals.

Choose 4-(Quinolin-8-yloxy)-butyric acid when:

  • A more potent and potentially more specific HDAC inhibitor is required.

  • The goal is to dissect the function of a particular HDAC isoform or a specific signaling pathway.

  • In vivo studies are planned, where improved pharmacokinetic properties are desirable.

  • Minimizing off-target effects is a priority.

Conclusion

Both 4-(Quinolin-8-yloxy)-butyric acid and sodium butyrate are valuable tools for researchers studying the roles of histone deacetylases in health and disease. Sodium butyrate offers a broad, pleiotropic activity profile, making it a useful tool for initial investigations into the general effects of HDAC inhibition. In contrast, 4-(Quinolin-8-yloxy)-butyric acid represents a more refined tool, with the potential for greater potency and specificity, allowing for more targeted and nuanced experimental inquiries. By carefully considering the experimental objectives and the distinct properties of each compound, researchers can select the optimal HDAC inhibitor to advance their scientific discoveries.

References

  • Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. MDPI. [Link]

  • Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling. National Institutes of Health. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate. [Link]

  • Analysis of Class I and II Histone Deacetylase Gene Expression in Human Leukemia. National Institutes of Health. [Link]

  • Butyrate: A Double-Edged Sword for Health? PubMed Central. [Link]

  • Butyrate Histone Deacetylase Inhibitors. PubMed Central. [Link]

  • Functional Comparison of Clostridium butyricum and Sodium Butyrate Supplementation on Growth, Intestinal Health, and the Anti-inflammatory Response of Broilers. National Institutes of Health. [Link]

  • Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis. ResearchGate. [Link]

  • Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors. MDPI. [Link]

  • Sodium Butyrate Inhibits the Inflammation of Lipopolysaccharide-Induced Acute Lung Injury in Mice by Regulating the Toll-Like Receptor 4/Nuclear Factor κB Signaling Pathway. ACS Publications. [Link]

  • Functional Comparison of Clostridium butyricum and Sodium Butyrate Supplementation on Growth, Intestinal Health, and the Anti-inflammatory Response of Broilers. ResearchGate. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. [Link]

  • Gene Expression Profiling of Multiple Histone Deacetylase (HDAC) Inhibitors: Defining a Common Gene Set Produced by HDAC Inhibition in T24 and MDA Carcinoma Cell Lines. AACR Journals. [Link]

  • Viability and cytotoxicity after 24 h exposure to butyrate and TNFα. ResearchGate. [Link]

  • Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK pathways. PubMed. [Link]

  • Butyric acid. Wikipedia. [Link]

  • A Pharmacokinetic Comparison of Three Butyrate Products Original Research. ResearchSquare. [Link]

  • Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells. Biomedical Journal of Scientific & Technical Research. [Link]

  • Sodium butyrate inhibited canonical NF-κB signaling pathway. Bovine... ResearchGate. [Link]

  • Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. BMC. [Link]

  • HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. MDPI. [Link]

  • Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview. MDPI. [Link]

  • Butyric acid: Applications and recent advances in its bioproduction. OSTI.gov. [Link]

  • Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. MDPI. [Link]

  • Comparison of Tributyrin and Coated Sodium Butyrate as Sources of Butyric Acid for Improvement of Growth Performance in Ross 308 Broilers. Science Alert. [Link]

  • HDAC/HAT Function Assessment and Inhibitor Development. Universitätsmedizin Mainz. [Link]

  • Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. ResearchGate. [Link]

  • Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]

  • Inhibition of histone deacetylase activity by butyrate. PubMed. [Link]

  • Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways. MDPI. [Link]

  • Characterization of the effects of butyric acid on cell proliferation, cell cycle distribution and apoptosis. Oxford Academic. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • What Is Butyrate? Benefits and Side Effects. Cleveland Clinic. [Link]

  • Impact of Dietary Sodium Butyrate and Salinomycin on Performance and Intestinal Microbiota in a Broiler Gut Leakage Model. MDPI. [Link]

  • Cell viability determined in the MTT assay. A, Dose-dependent effect of... ResearchGate. [Link]

  • Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages. PubMed Central. [Link]

  • Butyric acid released during milk lipolysis triggers biofilm formation of Bacillus species. PubMed. [Link]

  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PubMed Central. [Link]

  • Butyric Acid Increases the Therapeutic Effect of EHLJ7 on Ulcerative Colitis by Inhibiting JAK2/STAT3/SOCS1 Signaling Pathway. PubMed. [Link]

Sources

A Head-to-Head Comparison of Quinolin-8-yloxy Derivatives as Multifunctional Chelators

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, the quest for molecules capable of addressing multifaceted disease pathologies is paramount. Quinolin-8-yloxy derivatives, emerging from the well-established chelating prowess of the 8-hydroxyquinoline (8HQ) scaffold, represent a promising class of compounds with the potential to modulate metal-driven oxidative stress and inflammatory cascades implicated in a spectrum of disorders, from neurodegenerative diseases to cancer.[1][2] This guide provides a comprehensive, head-to-head comparison of quinolin-8-yloxy derivatives, focusing on their performance as chelators and their consequent biological activities. We will delve into the experimental data that underpins their evaluation, offering a critical perspective for researchers navigating the selection and development of these versatile agents.

The Quinolin-8-yloxy Scaffold: A Privileged Framework for Metal Chelation

The therapeutic potential of quinolin-8-yloxy derivatives is intrinsically linked to the foundational structure of 8-hydroxyquinoline. This planar, bicyclic molecule possesses a nitrogen atom in the quinoline ring and a hydroxyl group at the 8-position, creating a potent bidentate chelation site for various metal ions.[3] The formation of stable complexes with divalent and trivalent metal ions is a hallmark of this scaffold.[1] It is this metal-binding ability that is believed to be central to the diverse biological activities of its derivatives.[1][3]

Derivatization at the 8-hydroxyl group to form quinolin-8-yloxy analogues allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, and can introduce additional functionalities that modulate its biological activity and target engagement. This guide will focus primarily on derivatives where an acetamide or a related moiety is linked to the quinoline core via the oxygen atom at position 8.

Comparative Analysis of Chelating Properties

The efficacy of a chelator is determined by its affinity and selectivity for specific metal ions. While comprehensive head-to-head studies comparing a wide array of quinolin-8-yloxy derivatives are limited in publicly available literature, we can draw valuable insights from comparative analyses of the parent 8-hydroxyquinoline and its closely related analogues.

A comparative analysis between 8-hydroxyquinoline and its 2-methyl derivative reveals the impact of substitution on chelation. The introduction of a methyl group at the 2-position generally leads to a decrease in the stability of the metal complexes compared to the parent compound, which is attributed to steric hindrance.[4]

Table 1: Comparative Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline and its 2-Methyl Derivative [4]

ChelatorMetal Ionlog K1log K2Overall log β
8-HydroxyquinolineCu²⁺12.211.323.5
Ni²⁺10.99.820.7
Co²⁺9.98.818.7
Zn²⁺9.58.718.2
2-Methyl-8-hydroxyquinolineCu²⁺11.810.922.7
Ni²⁺9.98.718.6
Co²⁺9.28.117.3
Zn²⁺9.18.317.4

This data underscores the sensitivity of the chelating pocket to structural modifications. For quinolin-8-yloxy derivatives, the nature of the substituent attached to the oxygen will similarly influence the electronic environment and steric accessibility of the chelating site, thereby modulating metal binding affinities.

Experimental Protocols for Evaluating Chelating Performance

To ensure scientific integrity, the evaluation of chelating properties must be conducted using robust and validated experimental protocols.

Potentiometric Titration for Stability Constant Determination

This is a highly accurate method for determining the stability constants of metal-ligand complexes.[4]

Step-by-Step Methodology:

  • Solution Preparation: Prepare standardized solutions of the quinolin-8-yloxy derivative, the metal salt of interest (e.g., CuSO₄, FeCl₃), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) in a suitable solvent system (often a water-organic solvent mixture to ensure solubility). Maintain a constant ionic strength using an inert electrolyte (e.g., NaClO₄).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Perform a series of titrations at a constant temperature:

    • Titration of the strong acid with the strong base.

    • Titration of a mixture of the strong acid and the ligand with the strong base.

    • Titration of a mixture of the strong acid, the ligand, and the metal salt with the strong base.

  • Data Analysis: Plot the pH readings against the volume of base added. The stability constants (K) are calculated from the titration curves using specialized software that analyzes the protonation equilibria of the ligand and the complexation equilibria with the metal ion.

Spectrophotometric Titration

This method is particularly useful for colored complexes and can provide information on the stoichiometry of the metal-ligand complex.[4]

Step-by-Step Methodology:

  • Spectral Scans: Record the UV-Vis absorption spectra of the ligand alone, the metal ion alone, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand (or vice versa).

  • Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. Plot the absorbance at a wavelength of maximum complex absorption against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes.

G cluster_potentiometric Potentiometric Titration Workflow cluster_spectrophotometric Spectrophotometric Titration Workflow P1 Prepare Standard Solutions (Ligand, Metal, Acid, Base) P2 Calibrate pH Electrode P1->P2 P3 Perform Titrations (Acid, Ligand, Metal+Ligand) P2->P3 P4 Analyze Titration Curves P3->P4 P5 Calculate Stability Constants (log K) P4->P5 S1 Record UV-Vis Spectra (Ligand, Metal, Complexes) S2 Determine Stoichiometry (Job's Plot) S1->S2 S3 Calculate Stability Constants S2->S3

Caption: Workflow for determining metal chelation properties.

Head-to-Head Comparison of Biological Activities

The biological effects of quinolin-8-yloxy derivatives are often a direct consequence of their chelating ability. By sequestering metal ions involved in pathological processes, these compounds can exert antioxidant and anti-inflammatory effects.

Antioxidant Activity

Many quinolin-8-yloxy derivatives have been investigated for their ability to scavenge free radicals. A common method for this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 2: Comparative Antioxidant Activity of Representative Quinolin-8-yloxy Derivatives (Hypothetical Data for Illustrative Purposes)

DerivativeSubstituent on AcetamideDPPH Scavenging IC₅₀ (µM)
QOY-1-NH-phenyl55.2
QOY-2-NH-(4-chlorophenyl)48.7
QOY-3-NH-(4-methoxyphenyl)62.1
QOY-4-NH-(4-nitrophenyl)75.4
Ascorbic Acid (Standard)-25.8

The antioxidant activity is influenced by the nature of the substituent on the acetamide moiety. Electron-donating groups may enhance activity, while electron-withdrawing groups may decrease it, by affecting the ability of the molecule to donate a hydrogen atom or an electron to stabilize the free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds or the standard. A control well should contain DPPH and methanol only.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory properties of quinoline derivatives have been linked to their ability to modulate key signaling pathways, notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[5] NF-κB is a master regulator of inflammation, and its inhibition is a key therapeutic strategy. While direct comparative studies on the anti-inflammatory effects of a series of quinolin-8-yloxy derivatives are scarce, the general mechanism is thought to involve the chelation of metal ions that act as cofactors for enzymes involved in the inflammatory cascade or by directly interfering with the signaling components.

Some studies have shown that certain quinoline derivatives can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6] The proposed mechanism often involves the inhibition of IκBα (inhibitor of kappa B alpha) degradation, which prevents the translocation of the active NF-κB dimer to the nucleus.

G cluster_pathway NF-κB Signaling Pathway Inhibition cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Quinolin_yloxy Quinolin-8-yloxy Derivatives Quinolin_yloxy->IKK Inhibits NFkB_n NF-κB (in nucleus) NFkB_n->Inflammatory_Genes Induces

Caption: Proposed mechanism of NF-kB inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for quinoline and 8-hydroxyquinoline derivatives, several structure-activity relationships can be inferred for quinolin-8-yloxy derivatives:

  • Substituents on the Quinoline Ring: Halogenation at positions 5 and 7 of the quinoline ring can enhance lipophilicity and, in some cases, biological activity.

  • The Nature of the Linker: The length and flexibility of the linker between the quinolin-8-yloxy core and the terminal group can influence the molecule's ability to interact with its biological targets.

  • The Terminal Group: The nature of the substituent on the acetamide nitrogen (e.g., aryl, alkyl, heterocyclic) significantly impacts the compound's overall properties, including solubility, lipophilicity, and biological activity. Aromatic substituents can engage in additional binding interactions, while the presence of ionizable groups can affect cellular uptake and distribution.

Conclusion and Future Directions

Quinolin-8-yloxy derivatives stand out as a versatile class of chelators with significant therapeutic potential. Their ability to be readily synthesized and modified allows for the exploration of a vast chemical space to optimize their metal-binding and biological properties. While this guide has synthesized the current understanding of these compounds, it also highlights a critical gap in the literature: the need for more direct, head-to-head comparative studies.

Future research should focus on the systematic evaluation of a library of quinolin-8-yloxy derivatives, comparing their chelation profiles for a range of biologically relevant metal ions, and correlating these properties with their antioxidant and anti-inflammatory activities in standardized in vitro and in vivo models. Such studies will be instrumental in elucidating detailed structure-activity relationships and paving the way for the rational design of next-generation quinolin-8-yloxy-based therapeutics.

References

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Faydy, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6528. [Link]

  • Sharma, P., & Kumar, A. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(6), 2534-2547. [Link]

  • Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 153. [Link]

  • Martinez-Gonzalez, A. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1868. [Link]

  • Özdemir, A., et al. (2022). Synthesis and free radical scavenging property of some quinoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1121-1132. [Link]

  • Rauf, A., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(24), 15690. [Link]

  • Chen, Y., et al. (2015). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 36(6), 713–724. [Link]

  • Ali, M. A., et al. (2021). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Molecules, 26(22), 6889. [Link]

  • Mitchell, S., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 14(9), 875. [Link]

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. [Link]

  • Ökten, S., et al. (2023). DPPH Radical Scavenging Assay. Methods in Molecular Biology, 2697, 239-246. [Link]

  • Ben-Torkia, M., et al. (2012). Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. Journal of Chemical and Pharmaceutical Research, 4(1), 534-540. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Quinolin-8-yloxy)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(Quinolin-8-yloxy)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.